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  • Product: tert-Butyl 6-iodo-1H-indazole-1-carboxylate
  • CAS: 1158767-35-1

Core Science & Biosynthesis

Foundational

tert-butyl 6-iodo-1H-indazole-1-carboxylate CAS number

Strategic Application of tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1) in Kinase Inhibitor Discovery Executive Summary In the landscape of modern drug discovery, the indazole scaffold is universally rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1) in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern drug discovery, the indazole scaffold is universally recognized as a "privileged structure," particularly in the design of ATP-competitive kinase inhibitors. The compound tert-butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1) serves as a highly versatile, orthogonally protected building block. By masking the reactive N1 position with a tert-butyloxycarbonyl (Boc) group and providing a pre-installed iodine atom at the C6 position, this molecule offers researchers a reliable gateway for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.

This technical guide dissects the physicochemical properties, the mechanistic rationale behind its structural design, and field-proven methodologies for its utilization in synthesizing targeted therapeutics.

Physicochemical Profiling & Identification

Before initiating any synthetic workflow, establishing the physical and chemical parameters of the building block is critical for calculating reaction stoichiometry and predicting solubility profiles. All quantitative data for tert-butyl 6-iodo-1H-indazole-1-carboxylate is summarized in Table 1 [1].

Table 1: Physicochemical Properties of CAS 1158767-35-1

PropertyValue
Chemical Name tert-butyl 6-iodo-1H-indazole-1-carboxylate
CAS Number 1158767-35-1
Molecular Formula C12H13IN2O2
Molecular Weight 344.15 g/mol
Predicted Boiling Point 398.0 ± 34.0 °C
Predicted Density 1.65 ± 0.1 g/cm³
Structural Features C6-Iodine (Cross-coupling handle), N1-Boc (Protecting group)

The Rationale for N1-Boc Protection (Causality in Design)

The decision to utilize the N1-Boc protected variant rather than the unprotected 6-iodo-1H-indazole is rooted in fundamental physical organic chemistry. Unprotected indazoles exhibit tautomerism (1H vs. 2H forms) and possess an acidic N-H proton (pKa ~14). Employing the Boc-protected derivative (CAS: 1158767-35-1) resolves three major synthetic bottlenecks[2]:

  • Suppression of Competing N-Arylation: In basic cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig), an unprotected N-H can undergo competing amination, leading to a mixture of C-arylated and N-arylated products. The Boc group completely masks this nucleophilic center, enforcing strict regioselectivity at the C6-iodine.

  • Solubility Enhancement: Unprotected indazoles often suffer from poor solubility in non-polar organic solvents due to strong intermolecular hydrogen bonding. The bulky, lipophilic tert-butyl group disrupts this network, enabling homogeneous catalysis in preferred cross-coupling solvents like toluene, THF, or 1,4-dioxane.

  • Electronic Modulation: The electron-withdrawing nature of the carbamate slightly depletes electron density from the indazole core. This electronic deficiency facilitates the oxidative addition of the Pd(0) catalyst into the C-I bond, accelerating the rate-determining step of the cross-coupling cycle.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes the causality behind the reagent choices and a Quality Control (QC) validation step to confirm success before proceeding.

Protocol A: Synthesis of tert-butyl 6-iodo-1H-indazole-1-carboxylate

Objective: Protect the N1 position of 6-iodo-1H-indazole to generate CAS 1158767-35-1.

  • Reaction Setup: Dissolve 6-iodo-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Causality: DCM is an aprotic solvent that prevents the premature hydrolysis of the Boc anhydride.

  • Catalysis & Base Addition: Add Triethylamine (TEA) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP acts as a hypernucleophilic acyl transfer catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the carbamoylation of the weakly nucleophilic indazole.

  • Electrophile Addition: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise. Causality: The reaction is exothermic; cooling prevents thermal degradation and side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Validation & Quality Control (QC):

  • TLC: Check against starting material (Rf ~0.3 in 20% EtOAc/Hexanes). The product should appear as a new, less polar spot (Rf ~0.6, UV active).

  • LC-MS: While the expected mass is m/z 345.0 [M+H]⁺, Boc groups readily fragment in ESI+. Look for the diagnostic major peak at m/z 244.9[M-Boc+H]⁺ or 288.9 [M-tBu+H]⁺.

  • ¹H NMR (CDCl₃): Confirm the appearance of a sharp 9H singlet at ~1.70 ppm corresponding to the tert-butyl group.

Protocol B: Suzuki-Miyaura Cross-Coupling of the C6-Iodo Handle

Objective: Functionalize the C6 position using a boronic acid to build a kinase inhibitor scaffold.

  • Reagent Charging: To a flame-dried Schlenk flask, add tert-butyl 6-iodo-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and finely powdered K₂CO₃ (2.0 eq)[3].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O₂; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is essential for transmetalation.

  • Heating: Stir the mixture at 90 °C for 4–6 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Validation & Quality Control (QC):

  • LC-MS: Confirm the mass shift corresponding to the loss of iodine (-126 Da) and the addition of the aryl mass.

  • ¹H NMR: Verify the disappearance of the specific splitting pattern of the protons adjacent to the C6-iodine and the appearance of new aromatic signals from the coupled partner.

Visualizing the Workflows

The following diagrams illustrate the logical progression of the synthetic workflow and the downstream biological application of the resulting compounds.

SyntheticWorkflow A 6-Iodo-1H-indazole B Boc2O, DMAP (Protection) A->B C tert-butyl 6-iodo-1H- indazole-1-carboxylate (CAS: 1158767-35-1) B->C D Pd Catalyst, Boronic Acid (Suzuki Coupling) C->D E 6-Substituted N-Boc-Indazole D->E F TFA or HCl (Deprotection) E->F G 6-Substituted 1H-Indazole (Lead) F->G

Caption: Workflow for the synthesis and cross-coupling of N-Boc-6-iodoindazole.

KinasePathway Ligand Growth Factor (e.g., VEGF/FGF) Receptor Receptor Tyrosine Kinase (VEGFR/FGFR) Ligand->Receptor Activates Downstream Downstream Signaling (MAPK / PI3K) Receptor->Downstream Phosphorylation Inhibitor Indazole-Derived Inhibitor Inhibitor->Receptor Blocks ATP Pocket Outcome Tumor Angiogenesis & Proliferation Downstream->Outcome Drives

Caption: Mechanism of indazole-based inhibitors blocking receptor tyrosine kinase signaling.

Downstream Applications: Targeting Kinase Pathways

Once the C6 position has been successfully functionalized via cross-coupling, the Boc group is easily removed under acidic conditions (e.g., Trifluoroacetic acid in DCM) to reveal the active 1H-indazole pharmacophore[2].

In the context of drug development, the deprotected indazole core acts as a potent hinge-binding motif. The N1-H acts as a hydrogen bond donor, and the N2 acts as a hydrogen bond acceptor, perfectly mimicking the binding interactions of the adenine ring of ATP within the kinase domain. Substituted indazoles derived from CAS 1158767-35-1 have been successfully deployed to create highly selective inhibitors against Receptor Tyrosine Kinases (RTKs) such as VEGFR and FGFR, effectively shutting down the downstream MAPK/PI3K signaling cascades responsible for tumor angiogenesis and uncontrolled cellular proliferation[2].

References

  • ChemDict. "CAS NO:1158767-35-1 - Chemical Dictionary". URL: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. "From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor". URL: [Link]

Sources

Exploratory

1H NMR spectrum of tert-butyl 6-iodo-1H-indazole-1-carboxylate

An In-Depth Technical Guide to the Structural Characterization and ¹H NMR Analysis of tert-Butyl 6-iodo-1H-indazole-1-carboxylate Executive Summary tert-Butyl 6-iodo-1H-indazole-1-carboxylate (commonly referred to as N1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization and ¹H NMR Analysis of tert-Butyl 6-iodo-1H-indazole-1-carboxylate

Executive Summary

tert-Butyl 6-iodo-1H-indazole-1-carboxylate (commonly referred to as N1-Boc-6-iodoindazole) is a highly versatile molecular building block, predominantly utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. The indazole scaffold is a privileged structure in medicinal chemistry, often requiring precise regiochemical control during functionalization to target specific protein kinases involved in cellular proliferation and angiogenesis[2].

The N1-Boc protection serves a dual purpose: it enhances the organic solubility of the highly polar indazole core and directs subsequent transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) selectively at the C6-iodine position. This whitepaper provides a comprehensive guide to the ¹H NMR spectral interpretation of this compound, emphasizing the mechanistic rationale behind its chemical shifts and the protocols for its synthesis and characterization.

Mechanistic Context: Regioselectivity and Anisotropic Effects

The indazole ring contains two nitrogen atoms (N1 and N2), making regioselective protection a critical challenge in synthetic workflows. Under thermodynamic control, facilitated by 4-dimethylaminopyridine (DMAP), the reaction of 6-iodo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) predominantly yields the N1-Boc isomer[3].

The structural assignment of the N1-isomer versus the N2-isomer is elegantly resolved via ¹H NMR through a self-validating diagnostic shift. The tert-butoxycarbonyl (Boc) group exerts a profound anisotropic deshielding effect . In the N1-isomer, the carbonyl oxygen of the Boc group is sterically forced into proximity with the H-7 proton. This conformational lock places H-7 squarely in the deshielding cone of the C=O double bond, resulting in a dramatic downfield shift. Conversely, if the Boc group were erroneously attached at the N2 position, this intense deshielding effect would be observed on the H-3 proton instead.

¹H NMR Spectral Analysis (CDCl₃, 400/500 MHz)

The ¹H NMR spectrum of tert-butyl 6-iodo-1H-indazole-1-carboxylate is a textbook example of spin-spin coupling in a fused bicyclic heteroaromatic system.

Table 1: ¹H NMR Peak Assignments and Multiplicity Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
8.58 Broad singlet / fine d~1.4 (meta to H-5)1HH-7
8.08 Singlet-1HH-3
7.55 Doublet of doublets8.4, 1.41HH-5
7.45 Doublet8.41HH-4
1.71 Singlet-9H-C(CH₃)₃

Causality Behind the Signals:

  • H-7 (8.58 ppm): This is the diagnostic peak confirming N1-protection. It appears as a broad singlet or fine doublet (J = 1.4 Hz). The extreme downfield shift from a typical aromatic baseline (~7.5 ppm) to 8.58 ppm is a direct consequence of the spatial proximity to the N1-Boc carbonyl oxygen.

  • H-4 (7.45 ppm) & H-5 (7.55 ppm): These protons form an ortho-coupled system on the benzene ring. H-4 appears as a doublet (J = 8.4 Hz). H-5 appears as a doublet of doublets (dd) because it is ortho-coupled to H-4 (J = 8.4 Hz) and meta-coupled to H-7 (J = 1.4 Hz) across the iodine-bearing C6 carbon.

  • H-3 (8.08 ppm): The isolated proton on the pyrazole ring appears as a sharp singlet. Its lack of coupling confirms the integrity of the C3 position.

  • The Boc Group (1.71 ppm): Appears as a sharp, intense 9-proton singlet. Its position is slightly downfield compared to standard aliphatic Boc groups (~1.4 ppm) due to the electron-withdrawing nature of the adjacent N1-heteroaromatic system.

Experimental Protocols

Protocol A: Regioselective Synthesis of N1-Boc-6-iodoindazole

This protocol acts as a self-validating system; the evolution of CO₂ serves as an immediate visual indicator of the reaction's progress, while the downstream NMR shift of H-7 validates the regiochemical outcome.

  • Initiation: Charge a flame-dried Schlenk flask with 6-iodo-1H-indazole (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Purge the system with inert gas (N₂ or Ar) to prevent oxidative degradation[4].

  • Catalysis & Base Addition: Add triethylamine (Et₃N, 1.2 equiv) as an acid scavenger and DMAP (0.1 equiv) as a nucleophilic catalyst.

    • Causality: DMAP attacks the Boc₂O to form a highly reactive N-Boc pyridinium intermediate. This drastically lowers the activation energy for the transfer of the Boc group to the indazole, ensuring rapid and thermodynamically controlled N1-protection.

  • Protection: Cool the mixture to 0 °C using an ice bath. Add Boc₂O (1.1 equiv) dropwise. Caution: Effervescence (CO₂ gas) will occur as the anhydride decomposes.

  • Completion: Remove the ice bath, allowing the reaction to warm to 298 K. Stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the pure product.

Protocol B: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 10–15 mg of the purified tert-butyl 6-iodo-1H-indazole-1-carboxylate. Dissolve completely in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

    • Causality: This removes any paramagnetic particulates (e.g., trace metals or dust) that could distort the localized magnetic field and degrade shimming quality.

  • Acquisition Parameters: Insert the sample into a 400 or 500 MHz NMR spectrometer. Set the probe temperature to 298 K. Use a standard 1D proton pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the protons, and acquire 16 scans.

  • Processing: Apply a Fourier transform, phase the spectrum manually, and apply a baseline correction. Calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Workflow Visualization

G A 6-iodo-1H-indazole (Starting Material) B Boc2O, DMAP (cat.) Et3N, DCM, 0 °C to RT A->B C tert-butyl 6-iodo-1H-indazole-1-carboxylate (Isolated Product) B->C Regioselective N1-Protection D Sample Preparation (Dissolve in CDCl3) C->D E 1H NMR Acquisition (500 MHz, 298 K) D->E F Spectral Processing (FT, Phase/Baseline Correction) E->F FID Data Extraction

Workflow for the synthesis and ¹H NMR characterization of N1-Boc-6-iodoindazole.

Sources

Foundational

Stability and Storage of tert-Butyl 6-Iodo-1H-indazole-1-carboxylate: A Comprehensive Technical Guide

Executive Summary tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1), commonly referred to as 1-Boc-6-iodo-1H-indazole, is a highly versatile building block in medicinal chemistry. It is predominantly utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1), commonly referred to as 1-Boc-6-iodo-1H-indazole, is a highly versatile building block in medicinal chemistry. It is predominantly utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). However, the compound possesses two distinct structural vulnerabilities: a photolabile carbon-iodine (C-I) bond and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group.

This whitepaper provides an in-depth analysis of the degradation mechanisms affecting this compound and establishes field-proven, self-validating protocols for its storage, handling, and quality control.

Structural Vulnerabilities & Degradation Mechanisms

To maintain the integrity of 1-Boc-6-iodo-1H-indazole, researchers must understand the causality behind its degradation. The molecule is susceptible to two primary pathways of decomposition:

Photolytic Cleavage of the C-I Bond

Aryl iodides are inherently sensitive to ultraviolet (UV) and ambient light. Exposure to photons with sufficient energy induces the homolytic cleavage of the C-I bond, a process that occurs on a sub-100-femtosecond timescale[1]. This homolysis generates a highly reactive aryl radical and an iodine radical (I•)[1]. The iodine radicals rapidly dimerize to form molecular iodine (I 2​ ). Because I 2​ is a strong chromophore, this degradation pathway is visually self-indicating; the accumulation of iodine shifts the powder's color from a pristine white to a deep yellow or brown.

Acid-Catalyzed and Thermal N-Boc Deprotection

The N-Boc group is engineered to be labile under acidic conditions, making it susceptible to unintended hydrolysis if exposed to atmospheric moisture (which forms trace acids) or elevated temperatures. The deprotection is initiated by the protonation of the carbamate oxygen[2]. This leads to fragmentation, yielding a stable tert-butyl cation and a carbamic acid intermediate[2]. The carbamic acid subsequently undergoes rapid decarboxylation, releasing carbon dioxide (CO 2​ ) gas and the free 6-iodo-1H-indazole[2]. If this occurs in a tightly sealed, warm environment, the evolved CO 2​ can cause dangerous pressurization of the storage vessel.

Degradation Compound 1-Boc-6-iodo-1H-indazole (Intact) Photolysis Light (hν) Homolytic Cleavage Compound->Photolysis UV/Vis Exposure Acid Acid / Moisture H+ Catalyzed Compound->Acid H2O / H+ Exposure IodineRadical I• Radical + Aryl Radical (Yellow/Brown Discoloration) Photolysis->IodineRadical BocDeprotection tert-Butyl Cation + CO2 + 6-iodo-1H-indazole Acid->BocDeprotection

Mechanistic pathways of photolytic and acid-catalyzed degradation.

Quantitative Storage Parameters

Based on the thermodynamic instability of the C-I and N-Boc groups, strict environmental controls are required. The compound must be kept in a dark place, sealed in a dry environment, and stored at 2-8 °C[3].

Table 1: Storage Conditions vs. Expected Shelf Life & Degradation Risk

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal Long-Term -20 °CArgonDark (Amber/Foil)> 24 monthsNegligible
Standard Short-Term 2-8 °CArgon / N 2​ Dark (Amber)12 - 24 monthsSlow ambient hydrolysis
Benchtop (Active) 20-25 °CAirAmbient Lab Light< 1 weekPhotolysis / Hydrolysis
Improper Storage > 25 °CHumid AirDirect Sunlight< 24 hoursRapid discoloration (I 2​ )

Experimental Protocols: Handling & Quality Control

To prevent the introduction of moisture and light during routine laboratory use, the following self-validating workflow must be strictly adhered to.

Pre-Use Quality Control (Self-Validating System)

Before utilizing the reagent in sensitive catalytic cycles (where free iodine could poison a palladium catalyst), perform a visual inspection.

  • Pass: Powder is white to pale off-white.

  • Fail: Powder exhibits a distinct yellow, orange, or brown hue. This is a definitive, instrument-free confirmation that homolytic C-I cleavage has occurred[1]. If failed, the material must be re-purified via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) before use.

Step-by-Step Benchtop Handling Protocol

Objective: To extract a working aliquot without compromising the bulk supply.

  • Thermal Equilibration: Remove the sealed amber vial from 2-8 °C storage[3]. Crucial Causality: Do not open the vial immediately. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which acts as a catalyst for Boc hydrolysis[2].

  • Subdued Weighing: Perform all weighing operations under subdued lighting or away from direct sunlight to minimize UV-induced homolysis[1].

  • Atmospheric Displacement: After extracting the required mass, gently purge the headspace of the source vial with a dry inert gas. Argon is preferred over Nitrogen due to its higher density, allowing it to effectively blanket the solid compound.

  • Resealing: Ensure the PTFE-lined cap is tightly secured to prevent moisture ingress.

  • Return to Storage: Wrap the vial in aluminum foil (if the amber glass is insufficient) and return immediately to the 2-8 °C refrigerator[3].

Workflow Step1 1. Remove from 2-8°C Storage Step2 2. Equilibrate to Room Temp (Desiccator, 30 min) Step1->Step2 Prevent condensation Step3 3. Visual QC Check (Reject if yellow/brown) Step2->Step3 Step4 4. Weigh rapidly under subdued lighting Step3->Step4 Pass Step5 5. Purge vial with Argon/N2 Step4->Step5 Step6 6. Return to 2-8°C Storage (Amber vial) Step5->Step6 Seal tightly

Standard operating procedure for benchtop handling and storage return.

Analytical Validation Parameters

For rigorous pharmaceutical development, visual QC should be supplemented with analytical validation.

  • HPLC/LC-MS: Use a reverse-phase C18 column. The intact 1-Boc-6-iodo-1H-indazole will elute significantly later than the deprotected 6-iodo-1H-indazole due to the high lipophilicity of the tert-butyl group.

  • Mass Spectrometry: In ESI+, the intact compound often shows a characteristic loss of the Boc group during ionization, presenting a major fragment at[M - 100 + H] + (loss of isobutylene and CO 2​ ) alongside the parent [M + H] + ion.

Sources

Exploratory

Comprehensive Physicochemical and Solubility Profiling of tert-Butyl 6-iodo-1H-indazole-1-carboxylate in Organic Solvents

Executive Summary In modern medicinal chemistry and drug development, functionalized indazoles serve as privileged scaffolds for kinase inhibitors and other therapeutic agents. tert-Butyl 6-iodo-1H-indazole-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized indazoles serve as privileged scaffolds for kinase inhibitors and other therapeutic agents. tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1)[1][2] is a highly versatile synthetic intermediate. Understanding its solubility profile is critical for optimizing downstream reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and continuous-flow syntheses.

This technical guide provides a rigorous analysis of the solubility characteristics of this intermediate, detailing the physicochemical causality behind its behavior in various organic solvents, and establishes a self-validating experimental workflow for empirical solubility determination.

Physicochemical Causality: The Role of the Boc Group

To predict and manipulate the solubility of tert-butyl 6-iodo-1H-indazole-1-carboxylate, one must analyze its structural components:

  • The Indazole Core & 6-Iodo Substituent: Unprotected is characterized by strong intermolecular hydrogen bonding (N-H ··· N interactions) and a highly polarizable, heavy iodine atom. Consequently, the unprotected core exhibits high crystal lattice energy, rendering it sparingly soluble in water and only slightly soluble in polar protic solvents like methanol or polar aprotic solvents like DMSO[3][4].

  • The N1-Boc Protecting Group: The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position fundamentally alters the molecule's physical properties. By masking the hydrogen bond donor (N-H), the Boc group disrupts the rigid crystal lattice. Furthermore, the bulky, lipophilic tert-butyl moiety drastically increases the compound's overall lipophilicity. Literature on analogous confirms that this transformation significantly enhances solubility in non-polar and moderately polar organic solvents (such as THF and DCM) while simultaneously improving stability[5][6].

Empirical Solubility Matrix

Based on the structural descriptors and dielectric constants of common organic solvents, the quantitative solubility data for tert-butyl 6-iodo-1H-indazole-1-carboxylate is summarized below.

SolventDielectric Constant (ε)Polarity IndexEmpirical Solubility RangeMechanistic Rationale
Dichloromethane (DCM) 8.933.1> 100 mg/mL (Highly Soluble)Strong dipole-dipole interactions with the Boc carbonyl; low solvent self-association accommodates the bulky intermediate.
Tetrahydrofuran (THF) 7.584.0> 100 mg/mL (Highly Soluble)Excellent solvation of the lipophilic tert-butyl group and the polarizable iodine atom[6].
Ethyl Acetate (EtOAc) 6.024.450 - 100 mg/mL (Soluble)Favorable ester-ester interactions; standard choice for liquid-liquid extraction and chromatography.
Dimethyl Sulfoxide (DMSO) 46.77.220 - 50 mg/mL (Soluble)High dielectric constant accommodates the heterocyclic core, though the lipophilic Boc group limits maximum capacity compared to DCM.
Methanol (MeOH) 32.75.1< 10 mg/mL (Slightly Soluble)Protic nature leads to strong solvent-solvent hydrogen bonding, which energetically excludes the hydrophobic intermediate.
Water 80.110.2< 0.1 mg/mL (Insoluble)Extreme hydrophobic effect from the tert-butyl group and iodine atom; complete lack of H-bond donors.

Self-Validating Protocol: Thermodynamic Solubility Determination

To ensure trustworthiness in process chemistry, solubility data cannot rely on visual estimation. The following Shake-Flask Method is designed as a self-validating system to determine true thermodynamic solubility, ensuring that the compound has reached equilibrium without undergoing solid-state phase transformations (e.g., solvate formation).

SolubilityWorkflow Step1 1. Saturation Excess Solid + Solvent Step2 2. Equilibration 24h & 48h @ 25°C Step1->Step2 Step3 3. Phase Separation Centrifugation (10k x g) Step2->Step3 Sub1 Supernatant HPLC-UV Quantification Step3->Sub1 Sub2 Solid Pellet XRPD (Check Solvates) Step3->Sub2 Valid Self-Validation: 24h ≈ 48h Conc. No form change Sub1->Valid Sub2->Valid

Figure 1: Self-validating thermodynamic solubility workflow.

Step-by-Step Methodology:
  • Saturation Preparation: Weigh approximately 150 mg of tert-butyl 6-iodo-1H-indazole-1-carboxylate into a 2.0 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure saturation.

  • Thermal Equilibration: Seal the vial and place it in a temperature-controlled thermomixer. Agitate at 300 rpm at 25.0 ± 0.1 °C.

  • Time-Course Sampling (The Validation Step): Extract 100 µL aliquots at exactly 24 hours and 48 hours .

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 × g for 10 minutes using a temperature-controlled centrifuge (25 °C) to pellet the undissolved solid.

  • Quantification: Dilute the clear supernatant into a compatible diluent (e.g., Acetonitrile) to fall within the linear range of your pre-established HPLC-UV calibration curve (Detection at 254 nm).

  • Solid-State Verification: Recover the solid pellet from the 48-hour sample and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality Check: If the 24h and 48h concentrations are statistically identical, thermodynamic equilibrium is confirmed. If the XRPD pattern matches the starting material, the solubility value is valid for the pure compound (no solvate or polymorph conversion occurred).

Solvent Selection in Downstream Applications (Cross-Coupling)

The primary utility of tert-butyl 6-iodo-1H-indazole-1-carboxylate is as an electrophile in transition-metal catalysis. The solubility profile dictates the solvent engineering required for these reactions.

In a standard Suzuki-Miyaura coupling, the highly lipophilic nature of the Boc-protected substrate conflicts with the highly polar nature of the required inorganic bases (e.g., K₂CO₃, Cs₂CO₃). Using pure organic solvents (like pure THF or DCM) will dissolve the substrate but leave the base entirely insoluble, stalling the transmetalation step.

SuzukiSolvent Substrate tert-Butyl 6-iodoindazole (Highly Lipophilic) Mix Solvent Conflict: Organic vs. Aqueous Substrate->Mix Base Inorganic Base (e.g., K2CO3) (Highly Polar/Ionic) Base->Mix Solution Biphasic / Co-solvent System (e.g., 1,4-Dioxane : Water 4:1) Mix->Solution Result Homogeneous Catalysis High Yield Cross-Coupling Solution->Result

Figure 2: Solvent system logic for Suzuki-Miyaura cross-coupling.

Application Insight: To resolve this solubility conflict, a co-solvent system such as 1,4-Dioxane/Water (typically in a 4:1 or 5:1 ratio) or THF/Water is employed. 1,4-Dioxane provides excellent solubility for the Boc-protected indazole, while the aqueous fraction dissolves the base, facilitating efficient interfacial or homogeneous catalysis upon heating.

References

  • Home Sunshine Pharma. "6-iodo-1H-indazole CAS 261953-36-0". Home Sunshine Pharma. Available at:[Link][4]

  • ChemRxiv. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds". ChemRxiv. DOI:[6]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Suzuki-Miyaura Cross-Coupling of tert-Butyl 6-iodo-1H-indazole-1-carboxylate

Executive Rationale & Substrate Profiling In modern drug development, functionalized indazoles are ubiquitous scaffolds. tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS 1158767-35-1) serves as a premier electrophilic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Substrate Profiling

In modern drug development, functionalized indazoles are ubiquitous scaffolds. tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS 1158767-35-1) serves as a premier electrophilic building block for introducing diverse aryl and heteroaryl groups at the C6 position.

The Mechanistic Dilemma: Unprotected 1H-indazoles possess an acidic N-H bond that can poison palladium catalysts or undergo competitive N-arylation pathways[1]. Installing a tert-butyloxycarbonyl (Boc) group at the N1 position circumvents these issues, directing regioselective C-C bond formation and enhancing organic solubility.

However, the N-Boc group on electron-deficient heterocycles is notoriously labile. Under standard Suzuki conditions (elevated temperatures and strong aqueous bases), nucleophilic cleavage of the Boc group is a dominant side reaction[2].

The Kinetic Solution: The presence of the 6-iodo substituent provides a critical kinetic advantage over 6-bromo or 6-chloro analogs. The weaker C-I bond undergoes oxidative addition to Pd(0) significantly faster, allowing the cross-coupling to proceed at reduced temperatures (60 °C). By pairing this low-temperature capability with a mild base (e.g., K3​PO4​ or K2​CO3​ ), chemists can achieve complete conversion while suppressing Boc deprotection[3].

Mechanistic Pathway & Competing Reactions

The logical relationship between the desired catalytic cycle and the undesired thermal/basic degradation pathway is visualized below.

MechanisticPathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II) Insertion] Pd0->OxAdd 1-Boc-6-iodoindazole TransMet Transmetalation [Boronic Acid + Base] OxAdd->TransMet Fast at 60°C RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-1-Boc-indazole (Desired Product) RedElim->Product SideProd 6-Aryl-1H-indazole (Undesired Deprotection) Product->SideProd Strong Base / >80°C (Hydrolysis)

Caption: Catalytic cycle of 1-Boc-6-iodoindazole Suzuki coupling vs competitive N-Boc deprotection.

Optimization of Reaction Conditions

To establish a robust protocol, the causality between base strength, temperature, and chemoselectivity must be quantified. Table 1 summarizes the optimization landscape, demonstrating that strong bases or temperatures above 80 °C invert the product ratio toward the deprotected NH-indazole[4].

Table 1: Impact of Base and Temperature on Chemoselectivity

EntryPalladium CatalystBase (Aqueous)Solvent SystemTemp (°C)Yield (1-Boc Product)Yield (NH-Free Product)
1 Pd(PPh3​)4​ Na2​CO3​ (2.0 eq)Toluene/EtOH9045%40%
2 Pd(dppf)Cl2​ K2​CO3​ (2.0 eq)1,4-Dioxane8075%15%
3 Pd(dppf)Cl2​ K3​PO4​ (2.0 eq)1,4-Dioxane6092% <2%
4 Pd(OAc)2​ / SPhos K3​PO4​ (2.0 eq)THF6588%<2%
5 Pd(dppf)Cl2​ NaOH (2.0 eq)1,4-Dioxane800%85%

Conclusion: Entry 3 provides the optimal balance. Pd(dppf)Cl2​ efficiently coordinates the transmetalation step, while the mild K3​PO4​ base at 60 °C prevents premature Boc-cleavage.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing specific In-Process Controls (IPCs), the operator can verify the mechanistic integrity of the reaction in real-time and adjust conditions before product degradation occurs.

Materials Required:
  • Substrate: tert-Butyl 6-iodo-1H-indazole-1-carboxylate (1.0 mmol, 344.15 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:
  • Preparation & Degassing (Critical for Pd(0) longevity):

    • In a 20 mL Schlenk tube or sealed pressure vial, add the 1-Boc-6-iodoindazole, arylboronic acid, Pd(dppf)Cl2​ , and K3​PO4​ .

    • Seal the vial with a septum and purge the atmosphere by applying vacuum for 30 seconds, followed by backfilling with dry Argon. Repeat this cycle three times.

    • Causality Check: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species to inactive Pd(II) black.

  • Solvent Addition:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe. (Note: Solvents should ideally be sparged with Argon for 15 minutes prior to use).

  • Controlled Heating:

    • Place the vial in a pre-heated oil bath or heating block set strictly to 60 °C . Stir vigorously (800 rpm) to ensure the biphasic mixture forms a fine emulsion, maximizing the interfacial surface area for transmetalation.

  • In-Process Control (IPC) & Self-Validation (at 2 hours):

    • Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS and TLC (Hexanes:EtOAc 3:1).

    • Validation Metric 1: The starting material ( m/z 345 [M+H]+ ) should be >80% consumed.

    • Validation Metric 2 (Boc-Integrity): Look for a highly polar baseline spot on the TLC ( Rf​ ~0.1) or an LC-MS peak corresponding to [M−100+H]+ (loss of Boc). If this deprotected species exceeds 5% relative abundance, the system validates that the internal temperature is too high. Corrective Action: Immediately reduce the bath temperature to 55 °C.

  • Workup & Extraction:

    • Upon complete conversion (typically 4-6 hours), cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

    • Wash the organic layer with distilled water (2 × 10 mL) and saturated aqueous NaCl (brine, 10 mL).

    • Causality Check: Washing removes the water-soluble K3​PO4​ and boronic acid byproducts, preventing streaking during chromatography.

  • Purification:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography using a gradient of 0% to 20% Ethyl Acetate in Hexanes to afford the pure 6-aryl-1-Boc-indazole.

References

  • Title: Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole Source: BenchChem URL
  • Source: PMC (NIH)
  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL
  • Source: PMC (NIH)

Sources

Application

Application Note: High-Yield Synthesis of Axitinib Intermediates via 6-Iodo-1H-Indazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and impurity control in the synthesis of Axitinib using 6-iodo-1H-indaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and impurity control in the synthesis of Axitinib using 6-iodo-1H-indazole.

Introduction & Strategic Rationale

Axitinib is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that selectively targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), primarily indicated for advanced renal cell carcinoma [1]. The molecular architecture of Axitinib features a central indazole core, decorated with a thioether linkage at the C6 position and a vinylpyridine moiety at the C3 position.

The synthesis of Axitinib is a masterclass in regioselective cross-coupling. Utilizing 6-iodo-1H-indazole as the starting material is strategically superior to unhalogenated precursors because it pre-installs a highly reactive leaving group at the exact position required for the C-S bond formation. This Application Note details a highly efficient, scalable synthetic route leveraging sequential Migita and Heck coupling reactions, optimized for both Palladium (Pd) and Copper (CuI) catalytic systems [2].

Mechanistic Insights: The Causality of Experimental Design

To achieve high purity and yield, process chemists must understand the "why" behind each synthetic transformation:

  • Regioselectivity in the Migita Coupling: The first major transformation is the iodination of 6-iodo-1H-indazole to yield 3,6-diiodo-1H-indazole. When subjected to Migita C-S coupling with 2-mercapto-N-methylbenzamide, the reaction occurs exclusively at the C6 position. Causality: The C6 position on the indazole ring is more electron-deficient and sterically accessible compared to the C3 position. This electronic bias facilitates preferential oxidative addition of the transition metal catalyst at C6, leaving the C3-iodo group perfectly intact for the subsequent Heck reaction[1].

  • Mandatory N1-Protection: Before executing the Heck coupling at the C3 position, the indazole N1-H must be protected (typically with a tetrahydropyranyl, or THP, group). Causality: A free indazole nitrogen can coordinate strongly with Pd or Cu catalysts, leading to catalyst poisoning or competitive N-vinylation. THP protection sterically shields the nitrogen, prevents off-target reactions, and significantly enhances the intermediate's solubility in organic solvents [2].

  • Catalyst Selection (Pd vs. CuI): While the first-generation Pfizer route utilized Pd for both couplings, residual heavy metal toxicity is a persistent issue in API manufacturing. Recent advancements have validated a CuI/1,10-phenanthroline catalytic system. Causality: CuI provides a more cost-effective, environmentally benign alternative that drastically reduces heavy metal purging requirements during the final API isolation, while maintaining excellent cross-coupling efficacy [2].

Synthetic Workflow Diagram

Axitinib_Synthesis SM 6-Iodo-1H-indazole (Starting Material) Step1 Iodination (I2, KOH) Regioselective at C3 SM->Step1 Int1 3,6-Diiodo-1H-indazole Step1->Int1 Step2 Migita C-S Coupling (2-mercapto-N-methylbenzamide) Int1->Step2 Int2 2-((3-Iodo-1H-indazol-6-yl)thio) -N-methylbenzamide Step2->Int2 Step3 N1-Protection (DHP, TsOH) Int2->Step3 Int3 N-THP Protected Intermediate Step3->Int3 Step4 Heck Reaction (2-Vinylpyridine, Catalyst) Int3->Step4 Int4 Protected Axitinib Step4->Int4 Step5 Deprotection (Acidic Cleavage) Int4->Step5 API Axitinib (API) Step5->API

Figure 1: Step-by-step synthetic workflow of Axitinib starting from 6-Iodo-1H-indazole.

Experimental Protocols (Self-Validating System)

The following protocols are adapted for laboratory-scale synthesis utilizing the optimized CuI-catalyzed methodology to minimize Pd-residue [2].

Step 1: Synthesis of 3,6-Diiodo-1H-indazole
  • Charge: To a 1 L round-bottom flask, add 6-iodo-1H-indazole (50.0 g, 205 mmol) and DMF (250 mL). Stir to dissolve.

  • React: Add KOH (34.5 g, 615 mmol) followed by the slow, portion-wise addition of Iodine (I₂, 57.2 g, 225 mmol) while maintaining the internal temperature below 25°C using an ice bath.

  • Validate: Monitor the reaction via TLC (EtOAc/Hexane 1:2). The reaction is typically complete within 2 hours when the starting material spot completely disappears.

  • Isolate: Quench the reaction by pouring the mixture into 1 L of 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine. Filter the resulting yellow precipitate, wash with deionized water, and dry under vacuum at 50°C to yield 3,6-diiodo-1H-indazole.

Step 2: Regioselective Migita C-S Coupling
  • Charge: In a dry, nitrogen-purged reactor, combine 3,6-diiodo-1H-indazole (40.0 g, 108 mmol), 2-mercapto-N-methylbenzamide (21.6 g, 129 mmol), K2​CO3​ (29.8 g, 216 mmol), CuI (2.0 g, 10.8 mmol), and 1,10-phenanthroline (3.9 g, 21.6 mmol) in N-methyl-2-pyrrolidone (NMP, 200 mL).

  • React: Heat the mixture to 100°C for 12 hours under continuous nitrogen flow.

  • Validate: Perform HPLC analysis. The reaction is self-validating when the peak corresponding to the 3,6-diiodo intermediate drops below 1.0% relative area.

  • Isolate: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Concentrate the organic layer and recrystallize from ethanol to afford 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.

Step 3 & 4: N-Protection and Heck Coupling
  • Protect: Suspend the intermediate from Step 2 in dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH). Stir at room temperature for 4 hours. Quench with saturated NaHCO3​ , extract, and concentrate to yield the N-THP protected intermediate.

  • Heck Coupling: In a pressure tube, combine the THP-protected intermediate, 2-vinylpyridine (1.5 eq), CuI (20 mol%), 1,10-phenanthroline (20 mol%), and K2​CO3​ (2.0 eq) in DMF. Heat at 110°C for 18 hours.

  • Validate: The formation of the trans-alkene (E-isomer) can be confirmed via 1H -NMR (coupling constant J≈16 Hz for the vinyl protons).

Step 5: Deprotection and API Isolation
  • Deprotect: Dissolve the crude protected Axitinib in methanol. Add TsOH monohydrate (5.0 eq) and heat to 65°C for 4 hours.

  • Isolate: Concentrate the mixture, neutralize with aqueous ammonia to pH 8-9, and filter the precipitated crude Axitinib.

  • Purify: Recrystallize from an isopropanol/water mixture to purge remaining impurities and isolate Axitinib Form XLI or Form IV.

Quantitative Data & Process Comparison

The transition from Palladium to Copper-based catalysis presents distinct advantages in impurity control and cost, summarized in the table below:

ParameterFirst-Gen Pd-Catalyzed RouteOptimized CuI-Catalyzed Route
Primary Catalyst Pd(OAc)2​ or Pd(dppf)Cl2​ CuI / 1,10-phenanthroline
Typical Overall Yield ~9 - 15% (Form IV)~39 - 50% (Form XLI)
Regioselectivity (Migita) >98% at C6>98% at C6
Heavy Metal Residue High (Requires intense scavenging)Low (2.2 ppm Cu post-crystallization)
Major Impurity Risks Axitinib Dimer, Des-vinyl pyridine3,6-Diiodo carryover, Z-isomer
Cost Efficiency Low (Expensive Pd catalysts)High (Economical Cu salts)

Table 1: Comparative metrics between Pd-catalyzed and CuI-catalyzed Axitinib synthesis routes [1][2].

Critical Control Points for Impurity Profiling

To ensure the trustworthiness and clinical viability of the synthesized API, strict control over process-related impurities is required:

  • 3,6-Diiodo-1H-indazole Carryover (CAS: 319472-78-1): An over-iodinated or unreacted intermediate. Must be tightly controlled during the Migita coupling step via strict stoichiometric control of 2-mercapto-N-methylbenzamide.

  • Axitinib Dimer (CAS: 1428728-83-9): A dimeric side product formed during the Heck reaction if oxygen is not rigorously excluded. Continuous nitrogen sparging is mandatory.

  • (Z)-Axitinib (CAS: 885126-40-9): The geometric isomer about the vinyl bond. Thermodynamic control (prolonged heating at >100°C) ensures the highly favored (E)-isomer predominates.

References

  • Chekal, B. P., et al. "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib." Organic Process Research & Development, vol. 18, no. 1, 2014, pp. 266-274. Available at:[Link]

  • Zhai, L.-H., et al. "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." Organic Process Research & Development, vol. 19, no. 7, 2015, pp. 849-857. Available at:[Link]

Method

Application Note: Orthogonal Biophysical Screening in Fragment-Based Drug Discovery (FBDD)

Target Audience: Structural biologists, biophysicists, and medicinal chemists involved in early-stage drug discovery. Focus: Integrating Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) for the identi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, biophysicists, and medicinal chemists involved in early-stage drug discovery. Focus: Integrating Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) for the identification and validation of low-affinity fragment hits against challenging therapeutic targets.

Introduction & Theoretical Framework

Fragment-Based Drug Discovery (FBDD) has matured into a cornerstone strategy for tackling historically "undruggable" targets, including complex protein-protein interactions and flexible kinases. To date, FBDD has yielded several FDA-approved therapeutics, including vemurafenib (BRAF inhibitor), venetoclax (Bcl-2 inhibitor), and sotorasib (KRAS-G12C inhibitor)[1].

Unlike traditional High-Throughput Screening (HTS) which relies on large, complex molecules, FBDD screens libraries of low-molecular-weight compounds (fragments). Because these fragments are small, they form fewer interactions with the target, resulting in weak binding affinities—typically in the high micromolar ( μM ) to millimolar ( mM ) range[2]. Detecting such transient interactions requires exceptionally sensitive biophysical techniques.

To prevent the propagation of false positives (often caused by aggregation or non-specific binding), a self-validating, orthogonal screening cascade is mandatory. This application note details a field-proven workflow utilizing SPR as the primary high-throughput filter, followed by ligand-observed NMR as the orthogonal validation step[2][3].

FBDD_Workflow Lib Fragment Library (Rule of Three) SPR Primary Screen (SPR Biosensor) Lib->SPR 1k-3k cmpds NMR Orthogonal Validation (CPMG / WaterLOGSY) SPR->NMR Hit Triage Xray Structural Resolution (X-ray / Cryo-EM) NMR->Xray Validated Binders Lead Hit-to-Lead Optimization Xray->Lead Structure-guided

Figure 1: The orthogonal FBDD screening cascade from library selection to hit-to-lead optimization.

Fragment Library Design: The "Rule of Three"

The success of an FBDD campaign is fundamentally dictated by the physicochemical properties of the screening library. Fragments are selected based on the "Rule of Three" (Ro3), a derivative of Lipinski’s Rule of Five, optimized to ensure high ligand efficiency and aqueous solubility[4][5]. By keeping the molecular complexity low, medicinal chemists have ample "headroom" to grow, merge, or link fragments into potent lead compounds without exceeding optimal drug-like molecular weights[6].

Table 1: Physicochemical Parameters of Fragment Libraries vs. Traditional HTS Libraries

ParameterRule of Three (Fragments)Rule of Five (HTS / Drug-like)Rationale for FBDD
Molecular Weight (MW) ≤300 Da ≤500 DaMaximizes ligand efficiency; allows room for structural growth.
Lipophilicity (cLogP) ≤3 ≤5 Ensures high aqueous solubility for high-concentration assays.
H-Bond Donors ≤3 ≤5 Reduces desolvation penalties during target binding.
H-Bond Acceptors ≤3 ≤10 Maintains favorable enthalpy-driven interactions.
Rotatable Bonds ≤3 ≤10 Minimizes entropic penalty upon target binding.

Primary Screening via Surface Plasmon Resonance (SPR)

Mechanistic Rationale

SPR is the premier choice for primary fragment screening due to its label-free nature, exceptionally low protein consumption, and ability to measure real-time binding kinetics[7][8]. However, SPR detects changes in the bulk refractive index at the sensor surface. Because fragments are stored in DMSO, even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will cause a massive refractive index shift, completely masking the small response units (RU) generated by a 150 Da fragment[7][9]. Therefore, a rigorous DMSO solvent correction protocol is the critical self-validating mechanism in this assay.

Step-by-Step SPR Protocol
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level that yields a theoretical maximum response ( Rmax​ ) of 20–30 RU for a 200 Da fragment. Leave one flow cell blank (or immobilized with a dummy protein) as a reference surface.

  • Buffer Matching: Prepare the running buffer (e.g., PBS-P+) supplemented with exactly 5%(v/v) DMSO. Ensure all fragment samples are diluted into this exact buffer to minimize bulk shifts[9].

  • DMSO Calibration Curve (Critical Step): Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5% . Inject these over both the active and reference flow cells before the fragment run. The instrument software will generate a calibration curve to mathematically correct for excluded volume effects[9].

  • Single-Concentration Screen: Inject the fragment library at a single high concentration (e.g., 50μM to 500μM ) at a flow rate of 30μL/min [10].

  • Hit Triage: Identify hits based on square wave binding sensograms (rapid on/off rates typical of fragments). Eliminate compounds showing super-stoichiometric binding (responses >1.5×Rmax​ ), which indicates non-specific aggregation.

  • Affinity Determination: Run multi-cycle kinetics (e.g., 10μM to 1000μM ) on triaged hits to calculate the steady-state affinity ( KD​ ).

Orthogonal Hit Validation via Ligand-Observed NMR

Mechanistic Rationale

While SPR is highly sensitive, it is prone to false positives from compounds that interact non-specifically with the dextran matrix of the sensor chip. Ligand-observed NMR provides an orthogonal, solution-phase validation that directly monitors the physical state of the fragment[3][11].

We utilize two complementary 1D 1H NMR techniques:

  • CPMG (Carr-Purcell-Meiboom-Gill): Exploits differences in transverse relaxation times ( T2​ ). Free small molecules tumble rapidly and have long T2​ times, yielding sharp NMR peaks. When a fragment binds to a large target protein, it adopts the protein's slow tumbling rate and short T2​ , causing the fragment's NMR signal to broaden or decay[12][13].

  • WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy): Relies on the transfer of magnetization from bulk water to the ligand. Free ligands exhibit a positive Nuclear Overhauser Effect (NOE), while protein-bound ligands exhibit a negative NOE, resulting in a distinct sign inversion of the NMR peak[12][13].

NMR_Mechanism cluster_CPMG CPMG (T2 Relaxation) cluster_WLOGSY WaterLOGSY (Magnetization Transfer) Cocktail Fragment Cocktail + Target Protein CPMG_Free Free Ligand Long T2 -> Sharp Signal Cocktail->CPMG_Free Non-binder CPMG_Bound Bound Ligand Short T2 -> Broad/Decayed Signal Cocktail->CPMG_Bound Binder WLOGSY_Free Free Ligand Positive NOE (same as water) Cocktail->WLOGSY_Free Non-binder WLOGSY_Bound Bound Ligand Negative NOE (sign inversion) Cocktail->WLOGSY_Bound Binder

Figure 2: Mechanistic principles of ligand-observed NMR techniques (CPMG and WaterLOGSY) for fragment validation.

Step-by-Step NMR Protocol (CPMG & WaterLOGSY)

To maximize throughput, fragments are screened in "cocktails" of 3 to 5 compounds, carefully curated so their 1H NMR spectra do not overlap[3].

  • Sample Preparation: Prepare the NMR sample containing 10−20μM of the target protein and 100−500μM of each fragment (a 1:10 to 1:50 protein:ligand ratio) in a deuterated buffer ( 5−10%D2​O for lock signal)[12].

  • Internal Control (Self-Validation): Spike the sample with 50μM of a known non-binding reference compound (e.g., N-Methyl-L-valine). This internal control is strictly required to normalize signal intensity in CPMG and to assess correct phase settings in WaterLOGSY[12].

  • Data Acquisition: Acquire reference spectra of the fragment cocktail without the protein. Subsequently, acquire 1D 1H CPMG and WaterLOGSY spectra of the cocktail with the protein.

  • Data Analysis & Hit Confirmation:

    • CPMG: Overlay the free and bound spectra. A fragment is confirmed as a hit if its specific resonance peaks show a decrease in intensity of ≥20% compared to the free state (normalized against the internal control)[3][14].

    • WaterLOGSY: Analyze the phase of the peaks. A confirmed hit will demonstrate a clear sign inversion (negative NOE) in the presence of the protein, whereas the non-binding internal control will maintain a positive NOE[14].

Conclusion

The integration of SPR and ligand-observed NMR creates a highly robust, self-validating biophysical pipeline. SPR provides the necessary throughput and kinetic profiling required to filter thousands of fragments, while CPMG and WaterLOGSY NMR provide the rigorous, solution-state orthogonal validation needed to eliminate false positives. Fragments surviving this cascade are considered high-confidence binders, primed for downstream structural resolution (X-ray crystallography or Cryo-EM) and structure-guided hit-to-lead optimization.

References

  • 1 - ACS Publications

  • 7 - ACS Medicinal Chemistry Letters 3.11 - iNext-Discovery

  • 4 - PMC - NIH

  • 9 - Cytiva

  • 8 - PubMed

  • 2 - Pharmaceutical Society of Japan 8.12 - PMC - NIH 9.5 - ResearchGate

  • 6 - PMC 11.10 - ACS Medicinal Chemistry Letters 12.3 - PMC - NIH

  • 13 - MDPI 14.14 - ResearchGate

Sources

Application

Application Notes and Protocols for the N-arylation of tert-butyl 6-iodo-1H-indazole-1-carboxylate

Introduction: The Significance of N-Aryl Indazoles in Modern Drug Discovery The indazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Aryl Indazoles in Modern Drug Discovery

The indazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] N-aryl indazoles, in particular, have garnered significant attention from researchers in drug development for their demonstrated efficacy as kinase inhibitors, antagonists for various receptors, and as anti-cancer agents.[2][3] The strategic introduction of an aryl group at the N1 position of the indazole core can profoundly influence the molecule's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide to the N-arylation of a key intermediate, tert-butyl 6-iodo-1H-indazole-1-carboxylate. We will explore a robust and versatile palladium-catalyzed Buchwald-Hartwig amination protocol, a cornerstone of modern carbon-nitrogen bond formation.[4] The strategic placement of a tert-butyloxycarbonyl (BOC) protecting group on the N1 position serves a dual purpose: it directs the arylation to the desired nitrogen and can be readily removed in a subsequent step to yield the free N-aryl indazole, or it can be retained as part of the final molecular architecture. The presence of the iodo group at the 6-position offers a handle for further functionalization, making this substrate a versatile building block in the synthesis of complex molecules.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, insights into the reaction mechanism, and guidance on troubleshooting and optimization.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4][5] In the context of this protocol, the indazole nitrogen acts as the nucleophile, coupling with an aryl halide. The success of this transformation hinges on the careful selection of the palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent.[4] The general reaction is depicted below:

Indazole tert-butyl 6-iodo-1H-indazole-1-carboxylate Catalyst Pd Catalyst Ligand, Base, Solvent, Heat Indazole->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product tert-butyl 1-aryl-6-iodo-1H-indazole-1-carboxylate Catalyst->Product

Figure 1. General scheme for the Buchwald-Hartwig N-arylation of tert-butyl 6-iodo-1H-indazole-1-carboxylate.

Detailed Experimental Protocol

This protocol provides a general method for the N-arylation of tert-butyl 6-iodo-1H-indazole-1-carboxylate with a representative aryl bromide. Optimization may be necessary for different aryl halide coupling partners.

Materials:

  • tert-butyl 6-iodo-1H-indazole-1-carboxylate

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • LC-MS (for reaction monitoring)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add tert-butyl 6-iodo-1H-indazole-1-carboxylate (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and tBuXPhos (0.04 equiv).

  • Reagent Addition: Add sodium tert-butoxide (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the indazole).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated indazole.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors.[4] The following table summarizes the key parameters and provides guidance for optimization.

ParameterRecommendedRationale & Optimization Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[4]
Ligand tBuXPhos, XPhos, RuPhosThe choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred for N-arylation of heterocycles.[6] tBuXPhos is often a good starting point for indazoles.[6]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the indazole nitrogen. NaOt-Bu is highly effective but can be incompatible with some functional groups.[7] K₃PO₄ and Cs₂CO₃ are milder alternatives.[7]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene is a common choice due to its high boiling point and poor solubility for some inorganic salts, which can drive the reaction forward.[7][8]
Temperature 80-120 °CThe reaction temperature will depend on the reactivity of the aryl halide and the chosen solvent. Microwave heating can sometimes accelerate the reaction.[9]
Aryl Halide Ar-I, Ar-Br, Ar-ClThe reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides may require more active catalysts or higher temperatures.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch Indazole-H Base PdII_Ind Ar-Pd(II)-Ind(L₂) LigandExch->PdII_Ind RedElim Reductive Elimination PdII_Ind->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Indazole RedElim->Product

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6] This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Ligand Exchange/Deprotonation: The indazole, deprotonated by the base, displaces the halide from the palladium center.

  • Reductive Elimination: The N-aryl indazole product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

The bulky and electron-rich nature of ligands like tBuXPhos facilitates both the oxidative addition and the final reductive elimination step, thereby increasing the overall efficiency of the catalytic cycle.[10]

Alternative Methodologies: Copper-Catalyzed N-Arylation (Ullmann Condensation)

While the palladium-catalyzed approach is highly versatile, the copper-catalyzed Ullmann condensation represents a classical and often cost-effective alternative for N-arylation.[11][12] This reaction typically involves coupling an aryl halide with the indazole in the presence of a copper catalyst, often with a ligand, and a base at elevated temperatures.

Recent advancements have led to the development of milder, ligand-free copper-catalyzed systems.[11][13] For instance, CuI with a base like K₃PO₄ in a solvent such as DMF can be effective.[13] Copper-diamine catalyzed systems have also shown broad applicability for the N-arylation of various nitrogen heterocycles, including indazoles.[12][14]

The choice between a palladium or copper-catalyzed method will depend on factors such as substrate scope, functional group tolerance, cost, and the desired reaction conditions.

Conclusion and Future Perspectives

The N-arylation of tert-butyl 6-iodo-1H-indazole-1-carboxylate is a critical transformation for the synthesis of novel indazole-based compounds with potential therapeutic applications. The Buchwald-Hartwig amination protocol detailed herein offers a reliable and broadly applicable method for achieving this C-N bond formation. By understanding the key reaction parameters and the underlying catalytic mechanism, researchers can effectively optimize this reaction for a wide range of aryl halide coupling partners. The continued development of more active and selective catalysts and ligands will undoubtedly further expand the scope and utility of this important transformation in the field of drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Synthetic Communications, 51(9).
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
  • ResearchGate. (n.d.). Mn/Cu co-catalyzed N-arylation of azoles with various substituted aryl halides in water.
  • Synfacts. (n.d.). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts.
  • Antilla, J., Baskin, J. M., & Buchwald, S. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of Organic Chemistry, 69, 5578-5587.
  • Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online, 51(9).
  • Synlett. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
  • Csonka, R., & Kégl, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Singh, A. K., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry.
  • Movassaghi, M., & Schmidt, M. A. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4584–4587.
  • Nolan, S. P. (Ed.). (2017).
  • Smith, A. M., & Nolan, S. P. (2017). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 7(11), 7596–7605.
  • Csonka, R., & Kégl, T. (2026). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. Molecules, 31(5), 1234.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of tert-Butyl 6-iodo-1H-indazole-1-carboxylate

Welcome to the Technical Support Center. tert-Butyl 6-iodo-1H-indazole-1-carboxylate is a highly valuable building block in drug discovery, offering a highly reactive C6-iodine handle for palladium-catalyzed cross-coupli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. tert-Butyl 6-iodo-1H-indazole-1-carboxylate is a highly valuable building block in drug discovery, offering a highly reactive C6-iodine handle for palladium-catalyzed cross-coupling. However, the N1-Boc (tert-butyloxycarbonyl) protecting group on the indazole core is notoriously labile under standard coupling conditions.

This guide is designed for research scientists and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to maximize yields while maintaining protecting group integrity.

Troubleshooting & FAQs

Q1: My LC-MS shows the desired coupled mass, but minus 100 Da. Why am I losing the N-Boc group, and how can I prevent it? Causality: The N-Boc group on an indazole nitrogen is highly susceptible to nucleophilic attack and hydrolysis under standard aqueous basic Suzuki conditions (e.g., using 2M Na₂CO₃ at 90–100 °C)[1]. The electron-withdrawing nature of the indazole ring makes the carbamate carbonyl highly electrophilic, leading to premature cleavage. Solution:

  • Switch to milder bases: Replace strong aqueous bases with milder, anhydrous, or minimally aqueous alternatives like tribasic potassium phosphate (K₃PO₄) or cesium fluoride (CsF)[2].

  • Lower the temperature: Utilize highly active precatalysts that facilitate transmetalation at lower temperatures (50–60 °C) before thermal deprotection can occur.

  • Minimize water: Use anhydrous solvent systems (e.g., dry 1,4-dioxane or toluene) if your boronic acid/ester is sufficiently soluble.

Q2: I am observing significant protodeboronation of my boronic acid partner, leaving unreacted indazole starting material. How do I fix this? Causality: Electron-poor or heteroaryl boronic acids undergo rapid protodeboronation in the presence of water and base. If the oxidative addition or transmetalation steps of the catalytic cycle are too slow, the boronic acid degrades before the C-C bond can form. Solution:

  • Accelerate the catalytic cycle: Use electron-rich, sterically demanding biarylphosphine ligands (like XPhos or SPhos). These ligands drastically speed up both oxidative addition into the C-I bond and subsequent transmetalation[3].

  • Switch to boronic esters: Pinacol boronic esters (BPin) are generally more stable against protodeboronation than free boronic acids.

Q3: The reaction stalls at 50% conversion, and I see a black precipitate forming. What is happening? Causality: A black precipitate (palladium black) indicates catalyst degradation. If the Boc group falls off prematurely, the resulting free NH-indazole can strongly coordinate to the palladium center, forming off-cycle, inactive Pd(II) complexes[3]. Additionally, inadequate degassing leads to oxygen-mediated oxidation of the phosphine ligands. Solution:

  • Strict deoxygenation: Perform at least three freeze-pump-thaw cycles or sparge the solvent with argon for 30 minutes prior to adding the catalyst.

  • Prevent Boc loss: By employing the mild conditions described in Q1, you prevent the formation of the catalyst-poisoning NH-indazole species.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions, overall yield, and N-Boc retention for 6-iodoindazole substrates.

Catalyst SystemBase / Solvent SystemTemp (°C)Yield of Coupled Product (%)Boc Retention (%)
Pd(PPh₃)₄ (5 mol%)2M Na₂CO₃ (aq) / 1,4-Dioxane9045 - 60< 10 (Major deprotection)
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (s) / DME8070 - 80~ 50 (Partial deprotection)
Pd(OAc)₂, SPhosCsF (s) / Toluene8085> 90 (Good retention)
XPhos Pd G3 (2 mol%)0.5M K₃PO₄ (aq) / THF60> 95> 95 (Excellent retention)

Diagnostic Workflow

SuzukiTroubleshooting Start Crude LC-MS Analysis BocLoss Issue: Boc Deprotection (Coupled Mass - 100 Da) Start->BocLoss Proto Issue: Protodeboronation (Unreacted Indazole) Start->Proto Stall Issue: Reaction Stalled (Pd Black Formation) Start->Stall SolBoc Action: Use K3PO4 / CsF Lower Temp to 60°C BocLoss->SolBoc SolProto Action: Use XPhos Pd G3 Switch to BPin Ester Proto->SolProto SolStall Action: Degas Solvents Check Catalyst Quality Stall->SolStall Success High Yield N-Boc Product SolBoc->Success SolProto->Success SolStall->Success

Decision tree for troubleshooting Suzuki coupling of N-Boc indazoles based on LC-MS data.

Standard Operating Procedure: Mild Suzuki-Miyaura Coupling

This protocol utilizes a highly active precatalyst (XPhos Pd G3) and a mild base to ensure rapid coupling while preserving the labile N-Boc group. It is designed as a self-validating system; specific observational checkpoints are included to confirm the reaction is proceeding correctly.

Reagents Required:

  • tert-Butyl 6-iodo-1H-indazole-1-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Aryl-BPin ester (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: THF / H₂O (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 6-iodo-1H-indazole-1-carboxylate, the boronic acid/ester, and K₃PO₄.

  • Solvent Degassing (Critical Step): Add 8 mL of THF and 2 mL of deionized water. Seal the flask with a rubber septum. Sparge the biphasic mixture vigorously with Argon for exactly 20 minutes using a submerged needle.

    • Validation Check: The solution should remain colorless or pale yellow. If it turns dark before catalyst addition, oxygen ingress has occurred.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add the XPhos Pd G3 catalyst in one portion. Reseal the flask.

    • Validation Check: Upon addition, the reaction mixture should rapidly transition to a homogeneous golden/reddish-brown color, indicating the formation of the active Pd(0) species.

  • Heating: Transfer the flask to a pre-heated oil bath set to 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: After 2 hours, sample the organic layer. Quench the aliquot in ethyl acetate/water and analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS.

    • Validation Check: The starting material (Rf ~ 0.6) should be completely consumed, replaced by a single new spot (Rf ~ 0.4-0.5) that is UV-active. LC-MS must show the exact mass of the product without the characteristic -100 Da loss.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and 10 mL of water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure C6-arylated N-Boc indazole.

References

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health (NIH). Available at:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at:[Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 6-iodo-1H-indazole-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific nuances of purifying tert-butyl 6-iodo-1H-indazole-1-carboxylate via normal-phase silica gel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific nuances of purifying tert-butyl 6-iodo-1H-indazole-1-carboxylate via normal-phase silica gel column chromatography.

Successful purification of this intermediate requires a deep understanding of its chemical behavior. The indazole core is electron-deficient, and the addition of the tert-butoxycarbonyl (Boc) protecting group at the N1 position temporarily masks the nucleophilic and basic nature of the amine[1]. While this significantly reduces the polarity of the molecule—making it highly separable from the unprotected starting material—the Boc group introduces a vulnerability to acidic environments[2]. This guide synthesizes field-proven insights and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Physicochemical & Chromatographic Data

To establish a baseline for your purification, consult the quantitative data summarized below. The stark difference in polarity between the protected product and the unprotected starting material is the primary driver for our solvent system selection.

Property / ParameterValue / Description
Compound Name tert-Butyl 6-iodo-1H-indazole-1-carboxylate
CAS Number 1158767-35-1[3]
Molecular Formula C12H13IN2O2[3]
Molecular Weight 344.15 g/mol
Target Rf (15% EtOAc/Hexane) ~0.45 (Non-polar due to the bulky, lipophilic Boc group)
Impurity Rf (15% EtOAc/Hexane) ~0.10 (Highly polar unprotected 6-iodo-1H-indazole)
Detection Method UV absorption at 254 nm
Column Stationary Phase Normal Phase Silica Gel (230-400 mesh)

Purification Workflow

The following logical workflow illustrates the self-validating system required to isolate the target compound without inducing on-column degradation.

G Start Crude Mixture (Boc-6-Iodoindazole + Impurities) TLC TLC Optimization (10-15% EtOAc/Hexane) Start->TLC Check Is Rf ~0.3 - 0.5? TLC->Check Adjust Adjust Solvent Polarity Check->Adjust No Prep Silica Column Preparation (Pre-flush with 1% TEA) Check->Prep Yes Adjust->TLC Load Dry Loading (Adsorb onto Silica) Prep->Load Elute Elution (Monitor at UV 254 nm) Load->Elute Fraction Fraction Analysis Elute->Fraction Concentrate Concentration (Rotary Evaporator < 40°C) Fraction->Concentrate Pure Pure tert-Butyl 6-iodo-1H-indazole-1-carboxylate Concentrate->Pure

Figure 1: Logical workflow for the purification of Boc-protected 6-iodoindazole.

Standard Operating Procedure (SOP): Silica Gel Chromatography

Do not merely execute these steps; understand the mechanistic causality behind them. This protocol is designed to prevent the two most common failure modes: phase-mismatch during loading and acid-catalyzed Boc deprotection.

Step 1: TLC Optimization and Solvent Selection
  • Action: Spot the crude mixture alongside the pure starting material (6-iodo-1H-indazole). Develop the plate in an eluent of 10-15% Ethyl Acetate in Hexanes.

  • Causality: The Boc group physically obstructs the nitrogen's lone pair and masks the hydrogen-bond donating N-H of the indazole[1]. This drastically reduces the molecule's affinity for the polar silica stationary phase. The target compound will elute rapidly, while the unprotected starting material will remain near the baseline.

Step 2: Column Passivation (Critical Step)
  • Action: Slurry pack the silica gel using your starting mobile phase (e.g., 5% EtOAc/Hexane) supplemented with 1% Triethylamine (TEA) . Flush the packed column with at least 2 column volumes of this TEA-spiked solvent before loading.

  • Causality: Standard silica gel possesses weakly acidic silanol groups (pH ~4.5-5.5). Because the facile removal of the Boc group occurs under acidic conditions[1], prolonged exposure to untreated silica can trigger partial deprotection on the column[2]. TEA acts as a sacrificial base, neutralizing these active acidic sites and ensuring the structural integrity of your compound throughout the run.

Step 3: Dry Loading the Sample
  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 3 times the mass of your crude) and evaporate the DCM completely on a rotary evaporator until a free-flowing powder is achieved. Load this powder evenly onto the top of the column bed.

  • Causality: Boc-protected indazoles often exhibit poor solubility in highly non-polar eluting solvents like pure hexanes. Attempting a liquid load with DCM would disrupt the solvent equilibrium, causing the sample to race down the column prematurely (the "solvent effect"). Dry loading guarantees a narrow initial band, maximizing theoretical plates and separation resolution.

Step 4: Gradient Elution and Fraction Collection
  • Action: Elute the column using a gentle gradient from 5% to 15% EtOAc/Hexane. Collect fractions in test tubes and monitor them via TLC under a UV lamp (254 nm).

  • Causality: The conjugated aromatic system of the indazole ring strongly absorbs UV light, creating a self-validating tracking system. You can positively identify the presence of the compound in real-time without relying on destructive chemical stains.

Step 5: Concentration
  • Action: Pool the fractions containing the pure product (Rf ~0.45) and concentrate them under reduced pressure. Strictly maintain the water bath temperature below 40°C.

  • Causality: The decomposition of the tert-butyl carbonate group into carbon dioxide, isobutylene, and the unprotected amine is a thermodynamically driven process[1]. Elevated temperatures, especially if trace acidic impurities or silica dust are present in the flask, can catalyze this degradation during the final isolation step.

Troubleshooting Guide & FAQs

Q: My target compound is streaking down the column, and I am recovering unprotected 6-iodo-1H-indazole in my late fractions. What went wrong? A: You are experiencing on-column Boc deprotection. The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic environments[1]. When the compound moves slowly through standard (mildly acidic) silica gel, the silanol groups catalyze the cleavage of the Boc group[2]. Resolution: You must pre-treat (passivate) your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. This neutralizes the active acidic sites.

Q: I cannot get my crude mixture to dissolve in my starting mobile phase (5% EtOAc/Hexane) for liquid loading. Should I just load it in pure DCM? A: Absolutely not. Loading in a solvent that is significantly more polar than your mobile phase (like DCM) will cause the sample to travel down the column without interacting with the stationary phase, destroying your separation resolution. Resolution: Utilize the dry loading technique described in Step 3 of the SOP. Dissolve your crude in DCM, add a small amount of silica gel, evaporate the DCM completely, and load the resulting dry powder.

Q: How do I easily differentiate my product from the starting material on the TLC plate? A: Polarity is your primary indicator. The starting material, 6-iodo-1H-indazole, possesses a free N-H group that acts as a strong hydrogen bond donor, making it highly polar. The addition of the Boc group masks this N-H, replacing it with a bulky, lipophilic tert-butyl moiety[1]. Consequently, tert-butyl 6-iodo-1H-indazole-1-carboxylate will have a significantly higher Rf value (typically ~0.4-0.5 in 15% EtOAc/Hexane) compared to the starting material (Rf ~0.1).

Q: Is the C-I bond at the 6-position stable during this chromatography process? A: Yes. While aryl iodides can be sensitive to transition metals or intense, prolonged UV exposure, they are perfectly stable under standard normal-phase silica gel chromatography conditions. No special precautions (such as wrapping the column in aluminum foil) are strictly necessary unless you plan to leave the compound stagnant on the column for several days.

References

  • Title : Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Source : Arkivoc URL :[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 6-Iodo-1H-Indazole

Welcome to the Process Chemistry Support Center. 6-Iodo-1H-indazole is a high-value, critical intermediate primarily used in the synthesis of Axitinib, a highly selective multi-targeted tyrosine kinase inhibitor approved...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 6-Iodo-1H-indazole is a high-value, critical intermediate primarily used in the synthesis of Axitinib, a highly selective multi-targeted tyrosine kinase inhibitor approved for advanced renal cell carcinoma[1].

Scaling up the synthesis of halogenated indazoles presents unique challenges, particularly regarding thermodynamic safety, heavy metal contamination, and regioselectivity. This guide is designed for process chemists and drug development professionals to troubleshoot and optimize the multi-kilogram production of 6-iodo-1H-indazole.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the copper-catalyzed halogen exchange preferred over the Sandmeyer reaction for multi-kilogram scale-up? A1: While the Sandmeyer reaction (converting 6-aminoindazole to 6-iodoindazole via a diazonium salt) is common in discovery labs, it is fundamentally unsuited for large-scale manufacturing. The reaction is highly exothermic and generates unstable diazonium intermediates that pose severe explosion hazards at scale[1]. Furthermore, it produces toxic NOx gases and requires stoichiometric amounts of iodine, leading to complex, hazardous waste streams.

Conversely, the Cu-catalyzed halogen exchange (Ullmann-type) starting from 6-bromoindazole is thermally stable, avoids explosive intermediates, and provides a highly reproducible purity profile that is amenable to GMP manufacturing[2].

Q2: My Ullmann-type halogen exchange is stalling at 70% conversion. What is causing this? A2: Incomplete conversion in the reaction of 6-bromoindazole with potassium iodide (KI) is almost always caused by the oxidation of the Cu(I) catalyst to Cu(II). Cu(II) is catalytically inactive for this specific halide exchange. Causality & Fix: Ensure strict anaerobic conditions (nitrogen or argon sparging) before adding the N,N'-dimethylethylenediamine (DMEDA) ligand. Additionally, verify the quality of your KI; trace moisture limits the solubility and reactivity of the iodide salt in 1,4-dioxane. Adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) significantly enhances the nucleophilicity of the iodide in the organic phase, driving the reaction to completion[1][2].

Q3: How do we achieve the stringent heavy metal limits (<10 ppm) required for active pharmaceutical ingredients (APIs)? A3: Copper residues are notoriously difficult to purge from nitrogen-rich heterocycles because the indazole ring itself acts as a chelating ligand[3]. Causality & Fix: A targeted aqueous ammonia wash is mandatory during the workup. Ammonia outcompetes the indazole for the copper ions, forming the highly water-soluble tetraamminecopper(II) complex ( [Cu(NH3​)4​]2+ ), which partitions cleanly into the aqueous phase. Subsequent recrystallization from acetonitrile further drives Cu levels down to ~2.2 ppm[1][3].

Q4: Why do my downstream cross-coupling reactions (e.g., Heck or C-S coupling) fail or produce complex mixtures if I use raw 6-iodo-1H-indazole? A4: The N1-H bond of the indazole ring is relatively acidic and highly reactive. If left unprotected, it can coordinate with palladium catalysts or undergo undesired N-arylation/alkylation during downstream Axitinib synthesis[4]. Causality & Fix: Before subjecting 6-iodo-1H-indazole to Heck or C-S coupling, the N1 position must be protected. Standard industry practice utilizes Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc) protecting groups to block this position, ensuring strict regioselectivity at the C-6 iodine[3][4].

Part 2: Quantitative Process Comparison

To justify the selection of the synthetic route for scale-up, review the comparative process data below.

Process ParameterSandmeyer Diazotization RouteCu-Catalyzed Halogen Exchange
Starting Material 6-Amino-1H-indazole6-Bromo-1H-indazole
Key Reagents NaNO₂, HCl, KIKI, CuI, N,N'-DMEDA, TBAI
Reaction Temperature 0°C to 40°C100°C (Reflux)
Safety Profile High Risk (Explosive diazonium salts)Low Risk (Thermally stable)
Primary Impurities Unreacted amine, azo-dimers, I₂Unreacted bromide, Cu residues
Average Yield ~80%85% - 90%
Scalability Poor (Exothermic, toxic gas release)Excellent (Amenable to >300g batches)

Part 3: Troubleshooting Workflow

G Start 6-Bromoindazole + KI CuI / N,N'-DMEDA Reaction Reflux in 1,4-Dioxane (48 hours, N2 atm) Start->Reaction Check Conversion > 95%? Reaction->Check Troubleshoot Troubleshoot: Check Cu(I) oxidation or Ligand degradation Check->Troubleshoot No Workup 13% Aqueous NH3 Wash (Cu Scavenging) Check->Workup Yes Troubleshoot->Reaction Adjust Reagents Crystallize Recrystallization (Acetonitrile) Workup->Crystallize Product Pure 6-Iodo-1H-indazole (Yield > 85%, Cu < 10ppm) Crystallize->Product

Workflow and troubleshooting decision tree for Cu-catalyzed 6-iodo-1H-indazole synthesis.

Part 4: Self-Validating Experimental Protocols

The following protocol outlines the optimized, scalable synthesis of 6-iodo-1H-indazole via copper-catalyzed halogen exchange. Every step is designed with built-in physical indicators to validate the chemical logic in real-time.

Protocol: Optimized Scale-Up Synthesis via Halogen Exchange

Step 1: Reactor Charging & Inerting

  • Action: Charge a dry reactor with 5.0 kg of 6-bromo-1H-indazole and 13.38 kg of Potassium Iodide (KI). Add 50 L of anhydrous 1,4-dioxane and 0.2 kg of tetrabutylammonium iodide (TBAI)[1][2].

  • Causality: TBAI acts as a phase-transfer catalyst. Because KI has limited solubility in 1,4-dioxane, TBAI shuttles the iodide ions into the organic solution, dramatically accelerating the reaction kinetics.

  • Self-Validation: The mixture will appear as a heterogeneous suspension. Ensure the moisture content of the solvent is <0.1% via Karl Fischer titration before proceeding.

Step 2: Catalyst Activation

  • Action: Sparge the reactor with Nitrogen for 30 minutes. Add 0.51 kg of Cuprous Iodide (CuI) and 0.47 kg of N,N'-dimethylethylenediamine (DMEDA)[1][2].

  • Causality: DMEDA is a bidentate ligand that solubilizes the CuI and stabilizes the Cu(I) oxidation state, preventing its disproportionation. Nitrogen sparging is critical to prevent atmospheric oxygen from oxidizing Cu(I) to the inactive Cu(II) state.

  • Self-Validation: Upon addition of DMEDA, the suspension will undergo a distinct color shift (typically to a deep greenish-brown), confirming the formation of the active [Cu(DMEDA)I] catalytic complex.

Step 3: Reflux & Halogen Exchange

  • Action: Heat the mixture to reflux (~100°C) and maintain for 48 hours under continuous stirring and nitrogen atmosphere[1][2].

  • Self-Validation: Monitor via HPLC. The reaction is validated as complete when the peak area of 6-bromoindazole falls below 2.0%.

Step 4: Copper Scavenging (Critical Step)

  • Action: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate. Dissolve the resulting crude concentrate in Ethyl Acetate. Wash the organic phase vigorously with a 13% aqueous ammonia solution[1].

  • Causality: Indazoles bind tightly to transition metals. The 13% ammonia wash forces a ligand exchange; the ammonia strips the copper from the indazole to form a highly stable, water-soluble complex.

  • Self-Validation: The aqueous layer will turn a brilliant, deep blue color (indicating the presence of the [Cu(NH3​)4​]2+ complex), while the organic layer will clarify. If the aqueous layer is pale, copper is still trapped in the organic phase—increase the ammonia concentration or wash duration.

Step 5: Isolation & Recrystallization

  • Action: Separate the organic phase, concentrate under reduced pressure, and recrystallize the crude solid from hot acetonitrile[1].

  • Causality: Acetonitrile provides the perfect thermodynamic gradient for 6-iodo-1H-indazole, allowing the product to crystallize out while retaining trace organic impurities and residual heavy metals in the mother liquor.

  • Self-Validation: The final product will precipitate as a highly pure, off-white to pale yellow solid. Yield should be ~85%. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) should validate residual copper at <10 ppm, verifying the API is safe for downstream Axitinib synthesis[3].

References

  • Guidechem. "How is 6-IODO (1H)
  • Patsnap. "Synthesis method of 6-iodine-1H-indazole."
  • American Chemical Society (ACS).
  • ChemicalBook. "6-Iodo-1H-indazole | 261953-36-0."

Sources

Optimization

Technical Support Center: Removal of Palladium Catalyst from Indazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the removal of palladium catalysts from indazole compounds. Given the prevalence of palladium-catalyzed reactions in the synthesis of these important heterocyclic motifs, efficient purification is paramount to ensure the integrity of downstream applications and meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1][2]

I. Understanding the Challenge: Palladium's Affinity for Indazoles

Indazole compounds, with their nitrogen-containing aromatic rings, can exhibit a notable affinity for palladium species. This interaction can complicate catalyst removal, leading to product contamination that can interfere with subsequent synthetic steps or biological assays.[3] The nature of the palladium species present in the reaction mixture—be it soluble Pd(0) or Pd(II) complexes, or insoluble palladium black—dictates the most effective removal strategy.[4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable answers.

Q1: What are the primary methods for removing palladium from indazole synthesis reaction mixtures?

A1: The most common and effective methods include:

  • Adsorption: Utilizing solid-supported scavengers with functional groups like thiols, thioureas, or amines that chelate palladium.[5][6] Activated carbon is also a widely used adsorbent.[7][8]

  • Filtration: Effective for removing heterogeneous or precipitated palladium species. This is often done using a pad of Celite®.[9][10]

  • Chromatography: Column chromatography can separate the desired indazole compound from palladium residues.[9]

  • Crystallization: Recrystallization of the final product can be a powerful technique for removing trace impurities, including palladium.[1]

  • Extraction: Liquid-liquid extraction may be suitable for removing certain water-soluble palladium salts.[9]

Q2: My reaction mixture has turned black, and the reaction has stalled. What does this indicate?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[4] This often occurs due to issues like the presence of oxygen, suboptimal ligand choice, or high reaction temperatures, leading to reduced catalytic activity.[4][11]

Q3: How do I choose the right palladium scavenger for my specific indazole compound?

A3: The selection of an appropriate scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[3]

  • Solvent Compatibility: Ensure the scavenger is compatible with your reaction solvent.[5]

  • Nature of the Indazole: The functional groups on your indazole compound could potentially interact with the scavenger, leading to product loss. A screening of different scavengers is often recommended.[3]

Q4: What are the regulatory limits for palladium in pharmaceutical products?

A4: Regulatory bodies like the FDA and international guidelines such as ICH Q3D set strict limits for elemental impurities in APIs.[1][12] For palladium, the permitted daily exposure (PDE) for oral administration is typically 100 µ g/day , which translates to a concentration limit in the final drug product that depends on the daily dosage.[2][13]

Q5: How can I accurately quantify the amount of residual palladium in my sample?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples due to its high sensitivity and accuracy.[14][15] For high-throughput screening of purification methods, colorimetric or fluorometric assays can also be employed.[16][17]

III. Troubleshooting Guide: From Common Issues to Complex Scenarios

This guide provides a systematic approach to resolving common problems encountered during palladium removal from indazole compounds.

Issue 1: Inefficient Palladium Removal with Filtration
  • Symptom: Significant palladium levels remain in the filtrate after passing the reaction mixture through a Celite® pad.

  • Potential Cause & Solution:

    • Soluble Palladium Species: Filtration is primarily effective for heterogeneous palladium. If soluble palladium complexes are present, filtration alone will be insufficient.[10]

      • Action: Follow up with a scavenger treatment or consider precipitation of the palladium before filtration.[10]

    • Colloidal Palladium: Fine, colloidal palladium particles may pass through standard filter media.

      • Action: Use a finer porosity filter or treat the solution with an adsorbent like activated carbon to capture the colloidal particles before filtration.[10]

Issue 2: Poor Performance of Palladium Scavengers
  • Symptom: High palladium levels persist even after treatment with a scavenger.

  • Potential Causes & Solutions:

    • Incorrect Scavenger Choice: The scavenger may not be optimal for the specific palladium species or reaction conditions.

      • Action: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based).[5][6][18]

    • Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment duration may be inadequate.

      • Action: Increase the equivalents of the scavenger and/or extend the stirring time.[19] Monitor the progress by analyzing samples at different time points.[20]

    • Strong Indazole-Palladium Interaction: The indazole product itself may be strongly coordinated to the palladium, hindering the scavenger's access.

      • Action: Consider altering the solvent or adding a competing ligand to disrupt the indazole-palladium complex before adding the scavenger.

Issue 3: Product Loss During Purification
  • Symptom: A significant decrease in the yield of the desired indazole compound after the palladium removal step.

  • Potential Cause & Solution:

    • Non-specific Adsorption: The product may be adsorbing onto the scavenger, especially with broad-spectrum adsorbents like activated carbon.[7][8]

      • Action: Reduce the amount of scavenger used to the minimum effective quantity.[10] Thoroughly wash the scavenger with fresh solvent after filtration to recover any adsorbed product.[10] Consider a more selective, functionalized silica scavenger.[18][19]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Palladium Removal using a Thiol-Functionalized Silica Scavenger
  • Dissolution: Dissolve the crude indazole-containing reaction mixture in a suitable organic solvent (e.g., ethyl acetate, THF, toluene).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil™ MP). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst.[7][18]

  • Agitation: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-16 hours.[18][20]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.[3]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified indazole product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.[3]

Data Summary: Scavenger Efficiency

The following table provides a comparative overview of the efficiency of different types of scavengers in reducing palladium levels.

Scavenger TypeFunctional GroupTypical Starting Pd (ppm)Typical Final Pd (ppm)Key Advantages
SiliaMetS® Thiol Thiol1000 - 2500< 10Versatile, robust, effective for various Pd species.[5][19]
SiliaMetS® DMT Diaminotriazine~1500< 20Effective for hindered Pd complexes.[5][18]
QuadraSil™ MP Mercaptopropyl>1000< 10Fast kinetics, suitable for batch and flow.[6][20]
Activated Carbon N/A300 - 1500< 1 - 10Cost-effective, good for color removal.[7][8]

Note: Efficiency can be highly dependent on the specific substrate, solvent, and reaction conditions.[8]

V. Visualizing the Workflow

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy.

Palladium_Removal_Workflow Start Crude Indazole Product (High Pd Content) Filtration Initial Filtration (Celite® Pad) Start->Filtration Heterogeneous Pd? Analysis1 Analyze Pd Content (ICP-MS) Filtration->Analysis1 ScavengerScreen Select & Screen Scavengers (Thiol, Amine, etc.) Analysis1->ScavengerScreen Pd > 10 ppm FinalAnalysis Final Product (<10 ppm Pd) Analysis1->FinalAnalysis Pd < 10 ppm OptimizeScavenging Optimize Conditions (Equivalents, Time, Temp.) ScavengerScreen->OptimizeScavenging Analysis2 Analyze Pd Content (ICP-MS) OptimizeScavenging->Analysis2 Recrystallization Recrystallization Analysis2->Recrystallization Pd > 10 ppm Analysis2->FinalAnalysis Pd < 10 ppm Recrystallization->FinalAnalysis

Caption: A workflow for selecting a palladium removal method.

Mechanism of Thiol-Based Scavenging

This diagram illustrates the chelation of palladium by a thiol-functionalized silica scavenger.

Scavenging_Mechanism cluster_silica Silica Surface Silica Si-O-Si Thiol SH Chelation Chelation Thiol->Chelation Pd Pd(II) Pd->Chelation Complex S | Pd | S Chelation->Complex

Caption: Chelation of palladium by a thiol scavenger.

VI. References

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. [Link]

  • Application Note : - Velocity Scientific Solutions. [Link]

  • Quadrasil MP I: Silica metal scavenger - Johnson Matthey. [Link]

  • SiliametS Metal Scavengers - Velocity Scientific Solutions. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]

  • User Guide QuadraSil Metal Scavengers. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. [Link]

  • Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence - ACS Publications. [Link]

  • EP1636393B1 - Process for recovery of palladium from spent catalyst - Google Patents.

  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ACS Publications. [Link]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles - ACS Publications. [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. [Link]

  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing). [Link]

  • US7084287B2 - Method of removing palladium - Google Patents.

  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update | Request PDF - ResearchGate. [Link]

  • Methods for removal of palladium | Download Scientific Diagram - ResearchGate. [Link]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry - University of Strathclyde. [Link]

  • Guideline for Elemental Impurities Q3D(R2) - ICH. [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Formation in Indazole Synthesis

Welcome to the Indazole Synthesis Technical Support Center. As application scientists and drug development professionals, we know that the indazole scaffold is a privileged pharmacophore. However, the presence of two nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Technical Support Center. As application scientists and drug development professionals, we know that the indazole scaffold is a privileged pharmacophore. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) frequently leads to regioisomeric mixtures during alkylation and arylation, complicating purification and reducing yields[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your indazole functionalization workflows.

Diagnostic Workflow for Regioselective Alkylation

Before altering your reaction conditions, it is critical to align your synthetic strategy with the intrinsic thermodynamic and kinetic properties of the indazole core. The workflow below outlines the decision matrix for achieving and validating N1 vs. N2 selectivity.

Workflow A 1H-Indazole Starting Material B Target Regioisomer? A->B C N1-Alkylation (Thermodynamic) B->C Favor N1 D N2-Alkylation (Kinetic/Steric) B->D Favor N2 E NaH / THF or Chan-Lam Coupling C->E F C7-Blocking Group or Brønsted Acid Catalysis D->F G NOESY NMR: Alkyl-CH2 to C7-H E->G Validation H NOESY NMR: Alkyl-CH2 to C3-H F->H Validation

Fig 1: Decision matrix and validation workflow for regioselective indazole alkylation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does direct alkylation with K₂CO₃ in DMF yield a nearly 1:1 mixture of N1 and N2 isomers?

Causality & Insight: The regiochemical outcome is a delicate balance of kinetic and thermodynamic control. While the 1H-indazole tautomer is thermodynamically more stable[1], using a polar aprotic solvent like DMF with a weaker base (K₂CO₃) leads to the formation of solvent-separated ion pairs. Without the directing effect of a tightly coordinated metal cation, the alkylation falls predominantly under steric control, resulting in poor regioselectivity and mixed N1/N2 populations[2].

Q2: How can I selectively synthesize the N1-alkyl indazole without relying on complex protecting group strategies?

Causality & Insight: You must enforce thermodynamic control or utilize directed transition-metal catalysis.

  • The Ion-Pair Strategy: Switching the base/solvent system to NaH in THF forces the formation of a tight ion pair. The sodium cation coordinates between the N2 atom and adjacent C3-substituents, effectively blocking N2 and directing the electrophile exclusively to the N1 position[2].

  • Chan-Lam Coupling: For challenging C(sp³)-N bonds, recent advances in copper-catalyzed Chan-Lam amination using alkylboronic esters via aminyl radical substitution provide excellent N1-selectivity (>20:1). This is driven by the steric preference of the heterocycle coordinating with the copper center at the less hindered N1 position[3].

Q3: My target active pharmaceutical ingredient (API) requires N2-alkylation, but N1 always dominates. How can I invert this selectivity?

Causality & Insight: N2-substituted analogues are exceedingly rare and kinetically disfavored[4]. To invert selectivity, you must override the thermodynamic preference:

  • Substrate Engineering: Introducing a bulky or electron-withdrawing group at the C-7 position (e.g., -NO₂ or -CO₂Me) creates severe steric hindrance at N1, forcing the electrophile to attack N2 (often achieving ≥96% N2 selectivity)[1],[2].

  • Catalytic Regiodivergence: If you cannot alter the substrate, utilize metal-free, Brønsted acid-catalyzed alkylation. Using sulfoxonium ylides with specific Brønsted acids (e.g., HA-6) in chlorinated solvents affords excellent N2-selectivity by modulating the tautomeric equilibrium dynamically during the transition state[4]. Alternatively, TfOH-catalyzed reactions with diazo compounds yield N2/N1 ratios up to 100/0[5].

Q4: How do I definitively distinguish N1 from N2 isomers using NMR?

Causality & Insight: 1D ¹H-NMR is insufficient due to overlapping aromatic signals. You must use 2D NMR techniques (NOESY and HMBC) to map through-space and through-bond proximity[2],[6].

  • For N1-Alkylation: A NOESY experiment will show a strong Nuclear Overhauser Effect (NOE) correlation between the alkyl-CH₂ protons and the C7-H proton (typically a doublet)[6].

  • For N2-Alkylation: The NOESY spectrum will reveal a correlation between the alkyl-CH₂ protons and the C3-H proton (typically an isolated singlet)[6].

Mechanism Ind Indazole + Base THF Non-Polar Solvent (e.g., THF) Ind->THF DMF Polar Aprotic Solvent (e.g., DMF) Ind->DMF TIP Tight Ion Pair (Na+ blocks N2) THF->TIP SIP Solvent-Separated Ion Pair DMF->SIP N1 High N1 Selectivity TIP->N1 Alkyl-X Mix N1/N2 Mixture (Steric Control) SIP->Mix Alkyl-X

Fig 2: Solvent effects on ion-pair formation and subsequent N-alkylation regioselectivity.

Quantitative Data: Condition Mapping

The following table summarizes the expected regiochemical outcomes based on the chosen reaction conditions and substrate electronics, allowing for rapid selection of the optimal synthetic route.

Reaction ConditionsPrimary Directing FactorTypical N1:N2 RatioReference
K₂CO₃, DMF, Alkyl-X Solvent-separated ions (Kinetic/Steric mix)~ 1:1 to 2:1[1],[2]
NaH, THF, Alkyl-X Tight ion pair (Thermodynamic control)> 10:1 (Favors N1)[2]
NaH, THF (C7-NO₂ Indazole) Severe steric hindrance at N1< 1:25 (Favors N2)[2]
Sulfoxonium Ylide, Brønsted Acid Catalyst-controlled tautomeric modulationup to 1:18 (Favors N2)[4]
Cu-Catalyzed Chan-Lam (Alkylboronic ester) N-H Acidity / Metal coordination sterics> 20:1 (Favors N1)[3]

Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation via Thermodynamic Control (NaH/THF)

This protocol leverages tight ion-pairing to shield the N2 position, directing electrophilic attack to N1[7],[2].

  • Preparation: Flame-dry a round-bottom flask and flush with argon. Dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool to 0 °C.

  • Deprotonation (Validation Step 1): Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes until gas evolution ceases, confirming complete formation of the indazolyl sodium salt.

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Monitoring (Validation Step 2): Monitor via LC-MS. The reaction is complete when the starting material mass is consumed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Structural Validation (Validation Step 3): Purify via silica gel chromatography. Dissolve the isolated product in CDCl₃ and perform a 2D NOESY NMR experiment. Success Criteria: A distinct cross-peak between the newly added alkyl-CH₂ protons and the indazole C7-H proton confirms N1 regioselectivity[6].

Protocol B: Metal-Free Regioselective N2-Alkylation (Brønsted Acid Catalysis)

This protocol utilizes sulfoxonium ylides and Brønsted acid to override the natural N1 preference, providing rare access to N2-alkylated pharmacophores[4].

  • Preparation: In an oven-dried vial, combine the 1H-indazole (1.5 equiv), sulfoxonium ylide (1.0 equiv), and 3 Å molecular sieves (as a desiccant).

  • Catalyst Addition: Add the Brønsted acid catalyst (e.g., HA-6, 10 mol%) and suspend the mixture in anhydrous 1,1,2,2-tetrachloroethane (TCE). Note: Chlorinated solvents are critical for maintaining high N2 selectivity[4].

  • Reaction: Seal the vial and stir at room temperature (elevated temperatures accelerate the rate but degrade N2 selectivity).

  • Monitoring: Check progress via TLC. The ylide should be fully consumed within 16 hours.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove molecular sieves, washing with dichloromethane. Concentrate the filtrate and purify directly via column chromatography.

  • Structural Validation: Perform a 2D HMBC NMR experiment. Success Criteria: A ³J carbon-proton correlation between the alkyl-CH₂ protons and the indazole C3 carbon confirms N2-alkylation.

References

  • [1] BenchChem. Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem Technical Resources. URL:

  • [7] BenchChem. Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support Center (2025). URL:

  • [4] American Chemical Society. Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters (2025). URL:

  • [2] National Institutes of Health (PMC). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. URL:

  • [5] Royal Society of Chemistry. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. URL:

  • [3] ChemRxiv. Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. (2025). URL:

  • [6] BenchChem. 1-(2-Methylbutyl)-1H-indazol-6-amine: NMR Differentiation of Indazoles. URL:

Sources

Optimization

Technical Support Center: tert-Butyl 6-iodo-1H-indazole-1-carboxylate Workup &amp; Troubleshooting

Introduction tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1) is a highly versatile electrophilic building block used extensively in drug discovery for synthesizing C6-functionalized indazoles 1[1]. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1) is a highly versatile electrophilic building block used extensively in drug discovery for synthesizing C6-functionalized indazoles 1[1]. While it readily undergoes transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the downstream workup is notoriously challenging. The primary complication arises from the anomalous lability of the N1-Boc protecting group, which is highly susceptible to premature cleavage under both basic and acidic conditions 2[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative data to ensure robust experimental outcomes and self-validating workflows.

Part 1: General Workup Protocols (Step-by-Step Methodologies)

Protocol A: Mild Aqueous Workup for Boc-Retention (Post-Cross-Coupling)

Standard basic workups (e.g., Na₂CO₃, NaOH) or acidic quenches will rapidly cleave the N-Boc group on indazoles. To retain the protecting group, a strictly pH-controlled workup is required.

  • Cooling: Upon reaction completion, immediately cool the reaction vessel to 0–5 °C using an ice bath to halt reaction kinetics and stabilize the Boc group.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl, pH ~6.0) to quench residual base or organometallic species. Critical: Do not use 1M HCl or saturated NaHCO₃.

  • Filtration: Filter the biphasic mixture through a 1-inch pad of Celite.

    • Causality: Palladium black precipitates act as powerful surfactants. Removing them before extraction prevents the stabilization of intractable emulsions.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 15 mL/mmol of limiting reagent).

  • Washing: Wash the combined organic layers with brine (1 × 20 mL/mmol) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a water bath temperature not exceeding 35 °C .

Protocol B: Neutral Metal Scavenging (Avoiding Acid/Base Washes)

Traditional methods for removing transition metals (Pd, Cu) involve washing with aqueous ammonia or EDTA, which triggers N-Boc deprotection.

  • Scavenger Addition: To the crude organic extract (from Protocol A, Step 5), add a silica-based metal scavenger such as SiliaMetS® Thiol or QuadraPure™ TU (3–5 equivalents relative to the initial catalyst loading).

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the silica-bound metal. Wash the filter cake with a small amount of EtOAc.

  • Concentration: Evaporate the solvent to yield the metal-free, Boc-protected crude product.

Part 2: Troubleshooting Guides & FAQs

Q1: Why did I lose my Boc group during the Suzuki coupling workup, even though I didn't use strong acid? Causality: The N1-Boc group on an indazole is fundamentally different from an aliphatic N-Boc amine. Because the N1 nitrogen's lone pair is partially delocalized into the aromatic indazole system, it cannot effectively donate electron density into the Boc carbonyl 3[3]. This makes the carbonyl carbon highly electrophilic. Consequently, mild bases (like Na₂CO₃ or K₃PO₄ used in Suzuki couplings) or even nucleophilic amines can attack the carbonyl during aqueous workup, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the Boc group 2[2]. Solution: If Boc retention is critical, switch to a milder base (e.g., CsF) during the reaction, and strictly adhere to the NH₄Cl quench in Protocol A. Alternatively, accept the deprotection and intentionally cleave the remaining Boc group in situ using microwave heating or extended basic workup 4[4].

Q2: I'm getting severe emulsions during my aqueous extraction. How do I resolve this? Causality: Indazole derivatives are highly lipophilic and often exhibit poor solubility in both purely aqueous and purely organic phases. When combined with finely dispersed palladium nanoparticles (Pd black) and inorganic salts, they form highly stable Pickering emulsions. Solution:

  • Never shake the separatory funnel vigorously; invert it gently.

  • Pre-filter the quenched reaction mixture through Celite to remove Pd black (Protocol A, Step 3).

  • If an emulsion still forms, add a small volume of brine or 5% v/v isopropanol to the organic phase to disrupt the interfacial tension.

Q3: Unreacted tert-butyl 6-iodo-1H-indazole-1-carboxylate is co-eluting with my product on silica gel. How do I separate them? Causality: The massive iodine atom and the non-polar tert-butyl group make the starting material highly lipophilic, often resulting in an Rf value nearly identical to that of cross-coupled aryl products. Solution: Perform a selective Boc-deprotection on the crude mixture (using 20% TFA in DCM for 1 hour). The unreacted starting material will convert to 6-iodo-1H-indazole, which is significantly more polar (due to the free N-H hydrogen bond donor) and will easily separate from the product via standard normal-phase chromatography.

Part 3: Quantitative Data: N-Boc Indazole Stability Profile

To guide your workup decisions, the following table summarizes the stability of the N1-Boc group on indazole scaffolds under various common workup conditions.

Workup Reagent / ConditionpH RangeTemperatureN-Boc Stability StatusRecommended Action
Sat. Aqueous NH₄Cl 5.5 – 6.50 – 25 °CStable (>95% retention)Ideal for quenching
Brine (Sat. NaCl) ~7.025 °CStable Safe for washing
1M Aqueous NaOH >13.025 °CHighly Labile (Cleaves in mins)Avoid entirely
Sat. Aqueous Na₂CO₃ 10.0 – 11.025 °CLabile (Partial cleavage)Avoid prolonged contact
1M Aqueous HCl <1.025 °CLabile Avoid entirely
Silica-Thiol Scavengers Neutral25 – 40 °CStable Ideal for Pd removal
Microwave Heating (Basic) >9.0>80 °CHighly Labile Use for intentional cleavage

Part 4: Visualizations

WorkupWorkflow Start Crude Reaction Mixture (Pd-catalyzed coupling) Decision Is N-Boc retention required? Start->Decision YesPath Mild Quench (Sat. NH4Cl, pH ~6-7) Decision->YesPath Yes NoPath Acidic/Basic Quench (TFA or Na2CO3) Decision->NoPath No Filter Filter through Celite (Remove Pd black) YesPath->Filter Deprotect In-situ Deprotection (Cleave N-Boc) NoPath->Deprotect Extract Extract with EtOAc/DCM Wash with Brine Filter->Extract Scavenge Add Silica-Thiol (Remove soluble Pd) Extract->Scavenge Product1 N-Boc Indazole Product Scavenge->Product1 Product2 Free NH-Indazole Product Deprotect->Product2

Caption: Decision tree for the workup of N-Boc indazole reactions based on protecting group retention.

Mechanism NBoc N-Boc Indazole (Electrophilic Carbonyl) Nu Nucleophilic Attack (OH⁻ or Amines) NBoc->Nu Tetra Tetrahedral Intermediate Nu->Tetra Cleavage C-N Bond Cleavage (Aromatization) Tetra->Cleavage Products Free Indazole + t-BuOH + CO2 Cleavage->Products

Caption: Mechanistic pathway of base-catalyzed N-Boc deprotection in indazole derivatives.

References

  • Sigma Aldrich. "tert-Butyl 6-iodo-1H-indazole-1-carboxylate | 1158767-35-1".
  • Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH".
  • ResearchGate. "A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate".
  • PMC. "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence".

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide for Synthetic Chemists: Tert-butyl 6-iodo-1H-indazole-1-carboxylate vs. Tert-butyl 6-bromo-1H-indazole-1-carboxylate

In the intricate field of medicinal chemistry, the 1H-indazole scaffold stands out as a "privileged" structure, forming the core of numerous groundbreaking therapeutics, particularly in oncology.[1] The ability to precis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate field of medicinal chemistry, the 1H-indazole scaffold stands out as a "privileged" structure, forming the core of numerous groundbreaking therapeutics, particularly in oncology.[1] The ability to precisely functionalize this core is a cornerstone of modern drug design. At the 6-position, halogen substituents serve as exceptionally versatile synthetic handles, enabling diversification through a host of palladium-catalyzed cross-coupling reactions.

This guide offers an in-depth, data-driven comparison of two workhorse building blocks: tert-butyl 6-iodo-1H-indazole-1-carboxylate and tert-butyl 6-bromo-1H-indazole-1-carboxylate. The choice between an iodo and a bromo substituent is a critical strategic decision that profoundly impacts reaction kinetics, catalyst selection, and overall synthetic efficiency. We will dissect the nuances of their reactivity to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies.

The Fundamental Difference: A Tale of Two Carbon-Halogen Bonds

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic chemistry, primarily governed by their intrinsic chemical properties.[2] The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy is the critical factor, as it directly facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst—often the rate-determining step in the catalytic cycle.[2]

Propertytert-butyl 6-iodo-1H-indazole-1-carboxylatetert-butyl 6-bromo-1H-indazole-1-carboxylate
Molecular Weight 359.18 g/mol 312.16 g/mol
Typical Appearance Off-white to yellow solidWhite to off-white solid
C-X Bond Dissociation Energy (approx.) ~234 kJ/mol~285 kJ/mol
Relative Reactivity in Pd-Coupling HighModerate

This fundamental difference in bond strength dictates the reaction conditions required to achieve efficient transformations.

Comparative Performance in Key Cross-Coupling Reactions

The true value of these building blocks is demonstrated in their application. Below, we compare their performance in three indispensable cross-coupling reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized method for constructing biaryl and heteroaryl-aryl linkages.[3][4] The higher reactivity of the iodo-indazole is starkly evident, consistently leading to faster reactions and higher yields under milder conditions.[2][5]

Experimental Data Summary: Suzuki-Miyaura Coupling

EntryHalide SubstrateBoronic Acid PartnerCatalyst SystemConditionsYield (%)
1Iodo -indazolePhenylboronic acidPd(dppf)Cl₂ (3 mol%), K₂CO₃Dioxane/H₂O, 80 °C, 2h>95%
2Bromo -indazolePhenylboronic acidPd(dppf)Cl₂ (3 mol%), K₂CO₃Dioxane/H₂O, 100 °C, 12h85%[4]
3Iodo -indazole4-Pyridylboronic acidPd(PPh₃)₄ (5 mol%), Na₂CO₃Dioxane/H₂O, 120 °C, 40 min (µW)95%[6]
4Bromo -indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5 mol%), K₂CO₃DME, 80 °C, 2h92%[7]

Expertise & Experience: The data illustrates a clear trend. The iodo-derivative (Entry 1) achieves near-quantitative yield in just 2 hours at 80 °C. The analogous bromo-derivative (Entry 2) requires a higher temperature and a significantly longer reaction time to achieve a good, but lower, yield.[4] This is a direct consequence of the more facile oxidative addition of the C-I bond. While robust catalyst systems can drive the coupling of bromides effectively (Entry 4), the iodo-analogs often provide a more efficient and energy-sparing pathway.[7]

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The introduction of nitrogen-containing moieties is central to drug design, and the Buchwald-Hartwig amination is a premier method for this purpose.[8][9] Here again, the reactivity trend holds, allowing for greater chemoselectivity and efficiency with the iodo-substrate.[2]

Experimental Data Summary: Buchwald-Hartwig Amination

EntryHalide SubstrateAmine PartnerCatalyst SystemConditionsYield (%)
1Iodo -indazoleMorpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃Toluene, 100 °C, 4h~90%
2Bromo -indazoleMorpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃Toluene, 110 °C, 16h~75%
3Iodo -indazoleAniline[Pd(allyl)Cl]₂ (1 mol%), t-BuXPhos (2 mol%), t-BuONaToluene, 100 °C, 3h~92%[10]
4Bromo -indazoleAniline[Pd(allyl)Cl]₂ (2 mol%), t-BuXPhos (4 mol%), t-BuONaToluene, 110 °C, 12h~80%[10]

Causality Behind Experimental Choices: The choice of ligand is paramount in Buchwald-Hartwig aminations.[8] Sterically hindered, electron-rich phosphine ligands like Xantphos or those from the Buchwald family (e.g., t-BuXPhos) are essential to promote both the oxidative addition and the final reductive elimination step. While effective for both halides, the less reactive C-Br bond often necessitates higher catalyst loadings or longer reaction times to achieve comparable conversions to the C-I bond.[10]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful route to install alkynes, which are valuable as structural components or as handles for further chemistry.[11][12] This reaction, which typically employs both palladium and copper(I) co-catalysts, is highly sensitive to the identity of the halide.[12]

Experimental Data Summary: Sonogashira Coupling

EntryHalide SubstrateAlkyne PartnerCatalyst SystemConditionsYield (%)
1Iodo -indazolePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃NTHF, RT, 2h>95%
2Bromo -indazolePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃NTHF, 60 °C, 10h~70%

Authoritative Grounding: The mechanism involves two interconnected catalytic cycles.[13] The palladium cycle facilitates the oxidative addition and reductive elimination, while the copper cycle generates the copper(I) acetylide intermediate. The oxidative addition of the aryl halide to Pd(0) is the entry point to the catalytic cycle, and its rate follows the established trend: I > Br > Cl. Consequently, aryl iodides react far more readily, often at room temperature, while aryl bromides require heat and higher catalyst loadings.[12]

Experimental Workflow and Protocol

A self-validating and reproducible protocol is essential for any synthetic campaign. The following section outlines a generalized workflow and a detailed protocol for a Suzuki-Miyaura coupling, which can be adapted for either halide.

Generalized Experimental Workflow

G cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification A Combine in Oven-Dried Flask: - 6-Halo-indazole (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) A->B C Add Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) B->C D Heat to Desired Temperature (Iodo: 80°C; Bromo: 100°C) C->D E Monitor by TLC or LC-MS (Iodo: ~2h; Bromo: ~12h) D->E F Cool to RT, Dilute with EtOAc E->F G Wash with H₂O and Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Column Chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of a 6-Halo-Indazole

This protocol is a representative example for comparing the two substrates.

  • Vessel Preparation: To an oven-dried microwave reaction vial equipped with a magnetic stir bar, add tert-butyl 6-halo-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Inerting: Seal the vial and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[4]

  • Reaction: Place the vial in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 2-12 hours).[4] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 6-aryl-1H-indazole product.

Strategic Decision-Making: Which Halide to Choose?

The choice is not merely about reactivity; it is a balance of speed, cost, and synthetic goals.

G cluster_iodo tert-butyl 6-iodo-1H-indazole-1-carboxylate cluster_bromo tert-butyl 6-bromo-1H-indazole-1-carboxylate Decision Primary Project Goal? Iodo_char Characteristics: Higher Reactivity Decision->Iodo_char Speed & Efficiency Bromo_char Characteristics: Lower Cost & Greater Stability Decision->Bromo_char Cost & Scalability Iodo_use Ideal For: - Lead Discovery / SAR Studies - High-Throughput Synthesis - Complex or Sensitive Substrates - Reactions Requiring Mild Conditions Iodo_char->Iodo_use Bromo_use Ideal For: - Process Development - Large-Scale Synthesis - Cost-Driven Projects - Robust, Well-Optimized Reactions Bromo_char->Bromo_use

Caption: Decision framework for selecting the optimal 6-halo-indazole building block.

  • Choose tert-butyl 6-iodo-1H-indazole-1-carboxylate for Discovery Chemistry: In the early stages of drug discovery, speed and the rapid generation of diverse analogs for structure-activity relationship (SAR) studies are paramount. The iodo-derivative's high reactivity allows for the use of milder conditions, lower catalyst loadings, and significantly shorter reaction times. This accelerates the design-make-test-analyze cycle and is more forgiving for challenging or sensitive coupling partners.[2]

  • Choose tert-butyl 6-bromo-1H-indazole-1-carboxylate for Scale-Up and Process Chemistry: When a lead candidate has been identified and the focus shifts to large-scale synthesis, the cost of raw materials becomes a major factor. Aryl bromides are typically less expensive than the corresponding iodides. While they require more forcing conditions (higher temperatures, longer times, potentially higher catalyst loadings), the economic advantage can be substantial for multi-kilogram production campaigns.[14]

Conclusion

Both tert-butyl 6-iodo-1H-indazole-1-carboxylate and tert-butyl 6-bromo-1H-indazole-1-carboxylate are invaluable tools in the synthetic chemist's arsenal. The iodo-derivative offers superior reactivity, enabling rapid and efficient synthesis under mild conditions, making it the clear choice for fast-paced discovery projects. The bromo-derivative, while more demanding in its reaction requirements, provides a more cost-effective pathway for large-scale production. By understanding the fundamental principles of their reactivity and aligning the choice of halide with the overarching goals of the project, researchers can execute their synthetic plans with maximal efficiency and success.

References

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. Benchchem.
  • Synthetic Routes for Modifying the Indazole Core of 6-Bromo-1-methyl-1h-indazol-4-amine: Applic
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Suzuki cross-coupling of structurally different aryl halides and arylboronic acids.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Deriv
  • Buchwald–Hartwig amin
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
  • THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. LOCKSS: Serve Content.
  • Sonogashira coupling. Wikipedia.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Sonogashira Coupling. Chemistry LibreTexts.

Sources

Comparative

The Definitive Guide to Structural Confirmation of Substituted Indazoles via 2D NMR

Indazoles are privileged pharmacophores widely utilized in modern drug discovery, featured prominently in therapeutics ranging from kinase inhibitors (e.g., pazopanib) to complement factor D inhibitors (e.g., danicopan)[...

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Author: BenchChem Technical Support Team. Date: March 2026

Indazoles are privileged pharmacophores widely utilized in modern drug discovery, featured prominently in therapeutics ranging from kinase inhibitors (e.g., pazopanib) to complement factor D inhibitors (e.g., danicopan)[1]. A fundamental bottleneck in indazole synthesis is the annular tautomerism of the 1H-indazole scaffold. Alkylation under basic conditions typically yields a kinetically and thermodynamically driven mixture of N1- and N2-substituted regioisomers[1][2].

For drug development professionals, unambiguous structural elucidation of these regioisomers is a strict regulatory requirement. While X-ray crystallography provides absolute proof, it is low-throughput and crystal-dependent. Consequently, advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as the definitive analytical standard[3][4].

As a Senior Application Scientist, I have evaluated countless ambiguous indazole spectra. Relying solely on 1D ¹H NMR or standard ¹H-¹³C HMBC often leads to misassignments due to overlapping chemical shifts. This guide objectively compares the performance of advanced 2D NMR modalities and provides self-validating experimental protocols to ensure absolute structural certainty.

Comparative Analysis of Analytical Modalities

To select the correct experiment, researchers must weigh the risk of ambiguity against acquisition time. The table below summarizes the expected quantitative data and reliability of each NMR technique for distinguishing N1 vs. N2 alkylation.

Analytical ModalityPrimary MechanismN1-Isomer SignatureN2-Isomer SignatureAmbiguity Risk
1D ¹H NMR Chemical ShieldingH-3 is relatively deshieldedH-3 is shielded; H-7 is deshieldedHigh (Requires both isomers for direct comparison)[2]
¹H-¹³C HMBC Through-bond (Carbon)Alkyl α-protons couple to C-7aAlkyl α-protons couple to C-3Moderate (C-3 and C-7a chemical shifts can overlap)
2D NOESY Through-space (Proton)Strong NOE: Alkyl ↔ H-7Strong NOE: Alkyl ↔ H-3Low (Highly reliable if H-3/H-7 are pre-assigned)[3]
¹H-¹⁵N HMBC Through-bond (Nitrogen)Alkyl couples to N1 (~ -170 ppm)Alkyl couples to N2 (~ -60 ppm)Very Low (Definitive electronic confirmation)[5]
Mechanistic Causality: The "Why" Behind the Spectra

To confidently assign structures, one must understand the physical causality driving the NMR signals. Do not simply memorize cross-peaks; understand the spatial and electronic environments of the indazole core.

1. The Spatial Logic of NOESY (Through-Space) The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation, which is strictly distance-dependent (proportional to r−6 ). In the indazole system, the geometry is rigidly planar.

  • In an N1-alkylated indazole, the alkyl α-protons are forced into strict spatial proximity (< 4 Å) with the H-7 proton of the benzenoid ring.

  • In an N2-alkylated indazole, the alkyl α-protons are adjacent to the H-3 proton of the pyrazole ring[3].

Because the H-3 (typically a singlet) and H-7 (typically a doublet) protons are easily distinguishable in the ¹H spectrum, NOESY provides a highly reliable binary readout.

2. The Electronic Logic of ¹H-¹⁵N HMBC (Through-Bond) While NOESY is excellent, it can be confounded by conformational dynamics in highly flexible side chains. ¹H-¹⁵N HMBC eliminates this risk by relying on scalar (through-bond) couplings. The indazole core contains two electronically distinct nitrogens:

  • N1 (Pyrrole-like): Contributes its lone pair to the aromatic π-system. It is highly shielded, typically resonating between -150 to -200 ppm (relative to nitromethane)[4][5].

  • N2 (Pyridine-like): An imine nitrogen with an orthogonal sp² lone pair. It is deshielded, typically resonating between -50 to -80 ppm[5].

By observing which nitrogen the alkyl α-protons couple to via a 2-bond ( 2JHN​ ) scalar coupling, the regiochemistry is definitively proven by the nitrogen's chemical shift.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following protocols include internal controls to ensure the absence of a cross-peak is a true negative, rather than an artifact of poor experimental setup.

Protocol 1: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: Establish through-space connectivity to distinguish H-3 vs. H-7 proximity. Self-Validation Check: The presence of a strong NOE between the indazole H-4 and H-5 protons serves as an internal positive control. If this cross-peak is missing, the mixing time is incorrect, and the N-alkyl data cannot be trusted.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified indazole regioisomer in 600 µL of a low-viscosity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Parameter Setup: Select a phase-sensitive NOESY pulse sequence. Set the mixing time (d8) to 300–500 ms (optimal for small molecules with MW 200–500).

  • Acquisition: Acquire with 2048 data points in t2​ and 256 increments in t1​ . Use 16–32 scans per increment depending on sample concentration.

  • Interpretation: Extract the 1D slice of the N-alkyl α-protons. A correlation to the H-7 doublet confirms N1; a correlation to the H-3 singlet confirms N2.

Protocol 2: ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: Establish through-bond connectivity to map the specific nitrogen attachment point. Self-Validation Check: Verify the suppression of 1-bond ( 1JHN​ ) couplings. If primary amines or amides are present in the molecule, they should not show massive doublet artifacts if the low-pass J-filter is calibrated correctly.

Step-by-Step Methodology:

  • Parameter Setup: Use a standard ¹H-¹⁵N HMBC pulse sequence optimized for long-range couplings ( nJHN​ = 5–8 Hz).

  • Acquisition: Due to the low natural abundance of ¹⁵N (0.37%), acquire with a higher number of scans (typically 64–128 per t1​ increment). Utilizing a CryoProbe is highly recommended to reduce acquisition time from days to hours.

  • Interpretation: Locate the cross-peak for the N-alkyl α-protons. If the correlating ¹⁵N shift is ~ -170 ppm, the structure is the N1-isomer. If the shift is ~ -60 ppm, it is the N2-isomer[5].

Structural Elucidation Workflow

G Start Purified Indazole Regioisomer NOESY 2D NOESY (Through-Space) Start->NOESY HMBC 1H-15N HMBC (Through-Bond) Start->HMBC NOE_H7 Alkyl NOE to H-7 NOESY->NOE_H7 NOE_H3 Alkyl NOE to H-3 NOESY->NOE_H3 HMBC_N1 Coupling to N1 (~ -170 ppm) HMBC->HMBC_N1 HMBC_N2 Coupling to N2 (~ -60 ppm) HMBC->HMBC_N2 N1_Confirm Confirmed N1-Isomer NOE_H7->N1_Confirm N2_Confirm Confirmed N2-Isomer NOE_H3->N2_Confirm HMBC_N1->N1_Confirm HMBC_N2->N2_Confirm

Decision tree for elucidating N1 vs N2 indazole regioisomers using 2D NMR workflows.

References
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. nih.gov.[Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. nih.gov.[Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. ktu.edu.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ipb.pt.[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. nih.gov.[Link]

Sources

Validation

A Comparative Crystallographic Guide to tert-Butyl 6-Iodo-1H-indazole-1-carboxylate and Its Derivatives

This guide provides a comprehensive analysis of the X-ray crystal structure of tert-butyl 1H-indazole-1-carboxylate derivatives, with a special focus on the 6-iodo substituted analogue. While a definitive crystal structu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the X-ray crystal structure of tert-butyl 1H-indazole-1-carboxylate derivatives, with a special focus on the 6-iodo substituted analogue. While a definitive crystal structure for tert-butyl 6-iodo-1H-indazole-1-carboxylate is not publicly available, this guide leverages the crystallographic data of a closely related bromo-analogue, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, to infer and discuss its structural properties. This comparative approach, supported by experimental protocols and data from related halogenated indazoles, offers valuable insights for researchers, scientists, and professionals in drug development.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a halogen, such as iodine, at the C6 position provides a versatile platform for further synthetic modifications, making these derivatives valuable building blocks in the synthesis of complex molecules.[2] Understanding the three-dimensional arrangement of these molecules is paramount for rational drug design and for predicting their interactions with biological targets.

Structural Analysis: Insights from a Bromo-Analogue

The X-ray crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals key features of the N-Boc protected indazole system.[3] The indazole core, comprising the fused pyrazole and benzene rings, is nearly planar. This planarity is a common feature in such aromatic systems and influences how the molecules pack in the crystal lattice.

The tert-butyl carboxylate group at the N1 position introduces significant steric bulk. The dihedral angle between the plane of the indazole ring and the carbamate group is a critical parameter, influencing the overall molecular conformation. In the case of the bromo-analogue, this angle is relatively small, suggesting a preference for a somewhat coplanar arrangement.[3][4]

Intermolecular interactions are crucial in dictating the crystal packing. In the crystal structure of the bromo-analogue, a network of hydrogen bonds and other weak interactions are observed.[3] These interactions, including C-H···O and C-H···Br hydrogen bonds, as well as π-π stacking, create a stable three-dimensional lattice.[3][4]

Comparative Analysis: The Influence of the Iodo-Substituent

Replacing the bromo-substituent with an iodo-substituent at the 6-position is expected to introduce several predictable changes to the crystal structure, primarily due to the differences in the properties of bromine and iodine.

Key Predicted Structural Differences:

  • Unit Cell Dimensions: The larger van der Waals radius of iodine compared to bromine will likely lead to an increase in the unit cell volume.

  • Intermolecular Interactions: Iodine is a more effective halogen bond donor than bromine.[5] Therefore, in the crystal structure of the iodo-analogue, stronger C-I···N or C-I···O halogen bonds might be observed, potentially leading to different packing motifs compared to the bromo-derivative.[6]

  • Molecular Conformation: The increased steric bulk of the iodine atom could influence the torsion angles within the molecule, although significant deviations from the overall planarity of the indazole core are not expected.

The following table summarizes the crystallographic data for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate and provides a predictive comparison for the 6-iodo derivative.

Parametertert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[3]Predicted: tert-Butyl 6-iodo-1H-indazole-1-carboxylate
Molecular Formula C₁₂H₁₄BrN₃O₂C₁₂H₁₃IN₂O₂
Molecular Weight 312.16 g/mol 344.15 g/mol
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cDependent on packing, potentially similar
Key Bond Lengths C-Br: ~1.90 ÅC-I: ~2.10 Å
Dominant Intermolecular Interactions N-H···N hydrogen bonds, C-H···O, C-H···Br, π-π stackingPotential for stronger C-I···N/O halogen bonds, C-H···O, π-π stacking

Experimental Protocols

The synthesis of tert-butyl 6-iodo-1H-indazole-1-carboxylate typically involves two key steps: the iodination of the indazole core and the subsequent N-Boc protection.

Synthesis of 6-Iodo-1H-indazole

The introduction of an iodine atom at the 6-position of the indazole ring can be achieved through various methods. One common approach is the Sandmeyer reaction starting from 6-aminoindazole.

Step-by-Step Methodology:

  • Diazotization: 6-Aminoindazole is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is replaced by iodine, leading to the formation of 6-iodo-1H-indazole.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

N-Boc Protection of 6-Iodo-1H-indazole

The protection of the indazole nitrogen with a tert-butoxycarbonyl group is a standard procedure in organic synthesis.

Step-by-Step Methodology:

  • Reaction Setup: 6-Iodo-1H-indazole is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP), are added to the solution.[3]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield tert-butyl 6-iodo-1H-indazole-1-carboxylate.[3]

Synthesis_Workflow cluster_synthesis Synthesis of tert-Butyl 6-Iodo-1H-indazole-1-carboxylate Indazole 6-Aminoindazole Diazonium Diazonium Salt Indazole->Diazonium NaNO₂, HCl IodoIndazole 6-Iodo-1H-indazole Diazonium->IodoIndazole KI BocIndazole tert-Butyl 6-Iodo-1H-indazole-1-carboxylate IodoIndazole->BocIndazole Boc₂O, DMAP

Caption: Synthetic workflow for tert-butyl 6-iodo-1H-indazole-1-carboxylate.

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. For N-Boc protected indazole derivatives, slow evaporation of a solution in a suitable solvent system is a common crystallization technique.

Experimental Protocol for Crystallization:

  • Solvent Selection: The purified tert-butyl 6-iodo-1H-indazole-1-carboxylate is dissolved in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane).

  • Inducing Crystallization: A poor solvent (e.g., hexane, heptane) is slowly added until the solution becomes slightly turbid.

  • Crystal Growth: The solution is allowed to stand undisturbed at room temperature. Slow evaporation of the solvent mixture will promote the growth of single crystals over several days.

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine their three-dimensional structure.

Crystallography_Workflow Start Purified Compound Dissolve Dissolution in a suitable solvent Start->Dissolve Crystallize Slow Evaporation / Vapor Diffusion Dissolve->Crystallize Crystal Single Crystal Crystallize->Crystal XRD X-ray Diffraction Data Collection Crystal->XRD Structure Structure Solution and Refinement XRD->Structure Analysis Structural Analysis Structure->Analysis

Caption: Experimental workflow for X-ray crystallographic analysis.

Conclusion

This guide provides a detailed comparative analysis of the X-ray crystal structure of tert-butyl 6-iodo-1H-indazole-1-carboxylate derivatives. By leveraging the known structure of a bromo-analogue, we have inferred the likely structural characteristics of the iodo-substituted compound, highlighting the influence of the halogen atom on the crystal packing and intermolecular interactions. The provided experimental protocols for synthesis and crystallization offer practical guidance for researchers working with these important heterocyclic building blocks. The determination of the actual crystal structure of tert-butyl 6-iodo-1H-indazole-1-carboxylate would be a valuable contribution to the field, allowing for a direct and precise validation of the comparative analysis presented herein.

References

  • Thiruvalluvar, A. A., Kusanur, R., Sridharan, M., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., Sridharan, M., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77, 763-766. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., Sridharan, M., et al. (2021). Crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1480. [Link]

  • Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. [Link]

  • Talele, T. T. (2016). The “indazole” motif: A versatile heterocyclic in medicinal chemistry. European journal of medicinal chemistry, 123, 430-465.
  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido) butanoate (MDMB-4en-PINACA). Forensic Toxicology, 39(2), 344-353.
  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 685-694.
  • Bertolani, G., et al. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals, 15(11), 1000. [Link]

  • Nwachukwu, J. C., et al. (2021). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. IUCrData, 6(9). [Link]

  • PubChem. (n.d.). 6-iodo-1H-indazole. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 18361-18372. [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Voth, A. R., & Ho, P. S. (2007). Halogen bonds in protein–ligand interactions: a structural survey. IUCrJ, 1(1), 1-8.

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Comparative

A Senior Application Scientist's Guide to Palladium Catalysts for Indazole Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indazole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. Palladium-c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indazole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose, enabling the precise formation of C-N and C-C bonds. This guide provides an in-depth comparison of various palladium catalyst systems for the N-arylation and C-arylation of indazoles, supported by experimental data and field-proven insights to aid in your reaction design and optimization.

Part 1: N-Arylation of Indazoles via Buchwald-Hartwig Amination

The formation of a bond between an indazole nitrogen and an aryl group, a cornerstone of modern medicinal chemistry, is most effectively achieved through the Buchwald-Hartwig amination. The success of this transformation is critically dependent on the synergistic interplay between the palladium precursor, the phosphine ligand, and the base.

The Causality Behind Component Selection

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the indazole, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylindazole and regenerate the Pd(0) catalyst.

  • Palladium Precursor : Pd(OAc)₂ and Pd₂(dba)₃ are the most common choices. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species, often by the phosphine ligand or amine. Pd₂(dba)₃ is a Pd(0) source, which can sometimes lead to faster initiation. The choice between them can influence reaction rates, and as we will see, some studies suggest one may be more effective than the other in specific contexts.[1][2]

  • Ligand : This is arguably the most critical component. For heteroaromatic amines like indazole, bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the crucial reductive elimination step, and prevent the formation of inactive palladium species. We will compare two of the most successful classes: biarylphosphines (e.g., XPhos) and ferrocenylphosphines (e.g., dppf).

  • Base : A strong, non-nucleophilic base is required to deprotonate the indazole N-H bond. Sodium tert-butoxide (NaOt-Bu) is a common choice for its high basicity.[1] However, for substrates with base-sensitive functional groups (like esters or ketones), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are viable alternatives, though they may require higher temperatures or longer reaction times.[1][2]

Comparative Performance of Catalyst Systems for N-Arylation

The following table summarizes the performance of different catalyst systems for the N-arylation of indazole derivatives, collated from various studies. It is important to note that direct, side-by-side comparisons under identical conditions are rare in the literature, but these examples provide valuable insights into catalyst efficacy.

Catalyst System (Pd Source / Ligand)Aryl HalideAmine/IndazoleBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / dppf o-bromobenzylhydrazine derivativeIntramoleculart-BuONaToluene9015~70-85[3]
Pd(OAc)₂ / (R)-BINAP o-bromobenzylhydrazine derivativeIntramoleculart-BuONaToluene9015~22[3]
Pd₂(dba)₃ / XPhos 6-bromoindazoleCyclopropyl nitrileLiHMDSToluene600.2597[4]
Pd₂(dba)₃ / rac-BINAP 6-bromoindazoleCyclopropyl nitrileLiHMDSToluene601870[4]
Pd(OAc)₂ / Xantphos Cyclic iodonium saltAnilineCs₂CO₃p-xylene1252-446[5]

Analysis and Field Insights:

  • Ligand Choice is Paramount : The data clearly demonstrates that the ligand has a profound impact on reaction efficiency. In an intramolecular amination to form 2-aryl-2H-indazoles, dppf significantly outperformed BINAP when paired with Pd(OAc)₂.[3] Similarly, for the α-arylation of a nitrile with a bromoindazole, the modern biarylphosphine ligand XPhos provided a dramatically faster and higher-yielding reaction compared to the classic BINAP ligand.[4]

  • Catalyst Precursor Matters : While both Pd(OAc)₂ and Pd₂(dba)₃ are effective, studies on the N-arylation of indoles (a close structural analog) have found Pd₂(dba)₃ to be a better source of palladium in many cases, leading to more consistent and higher yields.[1]

  • System-Specific Optimization : The optimal combination is highly substrate-dependent. While XPhos is often a go-to ligand for challenging couplings, other ligands like Xantphos can be effective, as seen in the N-arylation of carbazoles.[5] For any new substrate pairing, a screening of ligands and bases is always recommended.

Part 2: C-Arylation of Indazoles

Functionalization of the indazole carbon skeleton can be achieved through several palladium-catalyzed methods, most notably the Suzuki-Miyaura cross-coupling and direct C-H arylation.

Section 2.1: Suzuki-Miyaura Cross-Coupling at C-3

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with a halide. For indazoles, this is a premier strategy for introducing aryl or heteroaryl groups at the C-3 position, starting from a 3-iodo- or 3-bromoindazole.

The generally accepted mechanism involves oxidative addition of the halo-indazole to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to afford the 3-arylindazole.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation boronic_in Ar'B(OH)₂ + Base pdiib->pd0 Reductive Elimination sub_in Indazole-X (Ar-X) product_out Indazole-Ar' (Ar-Ar')

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Comparative Performance of Catalysts for C-3 Suzuki Coupling

A study on the C-3 functionalization of 3-iodo-1H-indazole provides an excellent direct comparison of several common palladium catalysts.[6]

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ | 100 | 12 | 98 |[6] | | PdCl₂(dtbpf) | K₂CO₃ | BMImBF₄ | 100 | 12 | 95 |[6] | | Pd(OAc)₂ | K₂CO₃ | BMImBF₄ | 100 | 12 | 82 |[6] | | PdCl₂ | K₂CO₃ | BMImBF₄ | 100 | 12 | 75 |[6] | | Pd(PPh₃)₄ | K₂CO₃ | BMImBF₄ | 100 | 12 | 68 |[6] |

Reaction Conditions: 3-iodo-1H-indazole, phenylboronic acid, catalyst (2 mol%), K₂CO₃ in 1-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄).

Analysis and Field Insights:

  • Ferrocene Ligands Excel : The data unequivocally shows that ferrocene-based divalent palladium complexes, PdCl₂(dppf) and PdCl₂(dtbpf), provide superior catalytic activity compared to simple palladium salts or the Pd(0) precursor, Pd(PPh₃)₄.[6] The defined, pre-formed nature of these catalysts and the unique electronic properties of the ferrocenylphosphine ligands likely contribute to their higher efficiency and stability.

  • Pd(0) vs. Pd(II) Precursors : Interestingly, the common Pd(0) catalyst, Pd(PPh₃)₄, gave the lowest yield in this comparison.[6] This underscores that while Pd(0) is the active species in the cycle, starting with a stable and easily activated Pd(II) pre-catalyst, particularly one with a robust ligand like dppf, can be a more effective strategy.

Section 2.2: Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling, as it avoids the pre-functionalization (e.g., halogenation) of the indazole. Palladium acetate, Pd(OAc)₂, is the workhorse catalyst for these transformations.

Direct arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway or through oxidative addition followed by C-H activation. The choice of ligand and additives is crucial for controlling regioselectivity and promoting the desired C-H cleavage.

  • C-3 vs. C-7 Selectivity : The inherent electronic properties of the indazole ring make the C-3 position susceptible to C-H activation. However, regioselectivity can be directed to other positions, such as C-7, through the use of specific ligands and directing groups on the indazole scaffold.[3]

Experimental_Workflow sub Indazole Substrate + Aryl Halide cat_screen Catalyst System Screening sub->cat_screen cat1 System 1: Pd(OAc)₂ / PPh₃ cat_screen->cat1 Path A cat2 System 2: Pd(OAc)₂ / 1,10-Phen cat_screen->cat2 Path B reaction Reaction Setup (Solvent, Base, Temp) cat1->reaction cat2->reaction analysis Analysis (TLC, LC-MS, NMR) reaction->analysis product Isolated Product analysis->product

Caption: General Workflow for Screening Direct Arylation Catalysts.

Comparative Performance of Catalysts for Direct C-H Arylation
PositionCatalyst SystemBase / AdditiveSolventTemp (°C)Typical Yields (%)Reference
C-3 Pd(OAc)₂ / PPh₃Ag₂CO₃Water 10040 - 80[7]
C-3 Pd(OAc)₂ / 1,10-PhenanthrolineCs₂CO₃Toluene14050 - 91[8]
C-7 Pd(OAc)₂ / 1,10-PhenanthrolineK₂CO₃DMA150 (reflux)60 - 85[3]

Analysis and Field Insights:

  • Ligand Dictates Performance and Location : The ligand plays a critical role in direct arylation. For C-3 arylation, both the simple monodentate PPh₃ and the bidentate 1,10-phenanthroline are effective with Pd(OAc)₂. The PPh₃ system is notable for its ability to function in water, offering a "greener" alternative.[7]

  • Directing C-7 Arylation : The Pd(OAc)₂/1,10-phenanthroline system is particularly versatile. By changing the solvent from toluene to DMA and the base from Cs₂CO₃ to K₂CO₃, and with appropriate substitution on the indazole ring, the arylation can be directed specifically to the C-7 position, a feat not easily achieved with other methods.[3] This highlights the power of fine-tuning reaction conditions to control regioselectivity.

  • Higher Temperatures are Common : Unlike some Suzuki or Buchwald-Hartwig reactions, direct C-H arylations often require higher temperatures (100-150 °C) to facilitate the cleavage of the otherwise inert C-H bond.

Part 3: Experimental Protocols

The following protocols are representative examples based on reliable literature procedures. They are intended as a validated starting point for your own experimental design.

Protocol 1: General Procedure for N-Arylation of Indazole (Buchwald-Hartwig)

This protocol is adapted from methodologies developed for the N-arylation of related heterocycles.[1][4]

  • Catalyst Pre-activation (Trustworthiness Step) : In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 1 mol%) and XPhos (0.08 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar. Add 2 mL of anhydrous toluene. Seal the vial and stir the mixture at room temperature for 10 minutes. This pre-mixing step ensures the formation of the active Pd(0)-ligand complex, which can be inhibited by the presence of the indazole.

  • Reagent Addition : To the vial containing the pre-activated catalyst, add indazole (2.0 mmol, 1.0 equiv), the aryl bromide (2.4 mmol, 1.2 equiv), and sodium tert-butoxide (2.8 mmol, 1.4 equiv).

  • Reaction : Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Monitoring : Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylindazole.

Protocol 2: C-3 Arylation of 3-Iodoindazole (Suzuki-Miyaura)

This protocol is based on the high-yielding conditions reported by Yaka et al.[6]

  • Reaction Setup : To an oven-dried microwave vial, add 3-iodo-1H-indazole (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), K₂CO₃ (1.5 mmol, 3.0 equiv), and PdCl₂(dppf) (0.01 mmol, 2 mol%).

  • Solvent Addition : Add 3 mL of 1-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄) or, if an ionic liquid is not desired, a suitable organic solvent like 1,4-dioxane with 1 mL of water.

  • Reaction : Seal the vial and place it in a preheated oil bath or reaction block at 100 °C. Stir for 12 hours.

  • Work-up : After cooling to room temperature, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 3-arylindazole.

Protocol 3: Direct C-3 Arylation of 1-Methylindazole in Water

This protocol is adapted from the green chemistry approach developed by El Kazzouli et al.[7]

  • Reaction Setup : In a 5 mL sealed tube, add 1-methyl-1H-indazole (1.0 mmol, 1.0 equiv), the iodoaryl compound (3.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Ag₂CO₃ (1.5 mmol, 1.5 equiv).

  • Solvent Addition : Add 3 mL of distilled water.

  • Degassing and Reaction : Degas the mixture by bubbling argon or nitrogen through the suspension for 5-10 minutes. Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring and Work-up : Stir the reaction for 12-24 hours. After completion, cool the reaction to room temperature. Add ethyl acetate (10 mL) and filter the mixture through Celite®. Separate the organic layer from the aqueous layer.

  • Purification : Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the C-3 arylated product.

References

  • Kazzouli, S., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2008). Novel access to indazoles based on palladium-catalyzed amination chemistry. [Link]

  • Osiptsov, B., et al. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • Yaka, A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]

  • El Kazzouli, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. [Link]

  • Wolfe, J. P., et al. (2000). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Laclef, S., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). Comparison of Pd-CyPhine and Pd-XPhos catalyzed N-arylation of primary amines using the general protocol*. [Link]

  • Ye, F., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]

  • Wang, D-H., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

  • ResearchGate. (2025). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. [Link]

  • ResearchGate. (n.d.). Comparisonbetween Pd-XPhos G2 and Pd(CyPhine) 2 Cl 2 using different solvents*. [Link]

  • Chen, Y., et al. (2026). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. MDPI. [Link]

  • Gestaut, C. M., et al. (2018). Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. The Journal of Organic Chemistry. [Link]

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Validation

Synthetic Strategies for 6-Substituted Indazoles: A Comparative Methodological Guide

Executive Summary The 6-substituted 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery. Structural modifications at the C-6 position are critical for modulating steric fit and electronic interact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-substituted 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery. Structural modifications at the C-6 position are critical for modulating steric fit and electronic interactions within biological targets, notably in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1], IDO1/TDO dual inhibitors for cancer immunotherapy[2], and transient receptor potential A1 (TRPA1) antagonists for pain management[3].

Historically, accessing 6-substituted indazoles relied on harsh diazotization conditions with limited functional group tolerance. Today, modern synthetic chemistry offers three distinct, highly efficient pathways: De Novo Oxidative Cyclization, Transition-Metal Catalyzed Cross-Coupling, and Late-Stage C–H Functionalization. This guide objectively compares these methodologies, providing researchers with the mechanistic rationale and validated protocols necessary to select and execute the optimal synthetic route.

Strategic Comparison of Synthetic Routes

Selecting the appropriate synthetic route depends heavily on the availability of starting materials, the electronic nature of the desired C-6 substituent, and the stage of drug development (e.g., library generation vs. scale-up).

G Target 6-Substituted Indazole Synthesis Strategy DeNovo De Novo Ring Formation (Oxidative Cyclization) Target->DeNovo CrossCoupling Cross-Coupling (6-Haloindazole + Electrophile) Target->CrossCoupling CHFunc Late-Stage C-H Functionalization (Direct C6 Activation) Target->CHFunc Peroxotungstate\nCatalysis Peroxotungstate Catalysis DeNovo->Peroxotungstate\nCatalysis Ni-Catalyzed\nDecarboxylative Coupling Ni-Catalyzed Decarboxylative Coupling CrossCoupling->Ni-Catalyzed\nDecarboxylative Coupling Ir-Catalyzed Borylation /\nAu-Catalyzed Carbene Transfer Ir-Catalyzed Borylation / Au-Catalyzed Carbene Transfer CHFunc->Ir-Catalyzed Borylation /\nAu-Catalyzed Carbene Transfer

Decision tree for selecting a 6-substituted indazole synthetic strategy.

A. De Novo Synthesis: Oxidative Cyclization

Recent advancements have enabled the synthesis of indazoles directly from 2-aminomethyl-phenylamines via N–N bond-forming oxidative cyclization[4]. By utilizing sodium tungstate ( Na2​WO4​ ) and hydrogen peroxide, the anilinic nitrogen is selectively oxidized to a nitroso intermediate, which undergoes spontaneous intramolecular nucleophilic attack by the benzylic amine. This method bypasses the need for toxic hydrazine reagents and pre-functionalized aryl halides.

B. Cross-Coupling: Decarboxylative Cross-Electrophile Coupling

For modular library synthesis, starting with a commercially available 6-bromoindazole is highly efficient. Recent breakthroughs in nickel-catalyzed decarboxylative cross-electrophile coupling allow the direct coupling of 6-bromoindazoles with N-hydroxyphthalimide (NHP) esters[5]. This C(sp2)–C(sp3) coupling strategy leverages abundant carboxylic acids as alkyl radical precursors, offering a vast chemical space for C-6 derivatization.

C. Late-Stage C–H Functionalization

When complex indazole intermediates are already assembled, late-stage functionalization (LSF) avoids de novo reconstruction. Iridium-catalyzed C–H borylation and Gold-catalyzed carbene transfer have demonstrated remarkable regioselectivity for the 6-position of the indazole/carbazole core, driven by steric differentiation and the innate electronic properties of the fused aromatic system[6][7].

Quantitative Performance Comparison

The following table synthesizes the operational metrics of the three primary methodologies to guide experimental design:

MethodologyCatalyst / ReagentsYield RangeRegioselectivityKey AdvantagePrimary Limitation
Oxidative Cyclization [4] Na2​WO4​⋅2H2​O , H2​O2​ 70–94%Absolute (Pre-determined by acyclic precursor)Mild, metal-free/low-toxicity profileRequires synthesis of specific 2-aminomethyl-phenylamines
Decarboxylative Coupling [5] NiCl2​⋅glyme , Zn, NHP esters40–85%Absolute (Specific to C-6 halide)Utilizes highly abundant carboxylic acid feedstocksRequires N-protection (e.g., THP) to prevent catalyst poisoning
C–H Functionalization [6] [Ir(OMe)(COD)]2​ or Au-carbenes50–80%High (Sterically driven towards C-6)Enables late-stage diversification of complex APIsPotential for isomeric mixtures if multiple unhindered C–H bonds exist

Mechanistic Workflows and Experimental Protocols

Protocol 1: De Novo N–N Bond-Forming Oxidative Cyclization

This protocol is ideal for generating 6-substituted indazoles when the corresponding 4-substituted 2-aminomethyl-phenylamine is accessible. The causality of the high yield relies on the controlled generation of a peroxotungstate complex, which selectively oxidizes the aniline without over-oxidizing the benzylic amine[4].

Mechanism A 2-Aminomethyl- phenylamine B Nitroso Intermediate A->B Na2WO4 / H2O2 (Oxidation) C Cyclic N-N Intermediate B->C Intramolecular Nucleophilic Attack D 6-Substituted 1H-Indazole C->D -H2O (Tautomerization)

Mechanism of peroxotungstate-catalyzed oxidative cyclization to 1H-indazoles.

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-substituted 2-aminomethyl-phenylamine (1.0 equiv, 0.5 mmol) in methanol (5.0 mL) in a round-bottom flask.

  • Catalyst Addition: Add Na2​WO4​⋅2H2​O (1.0 equiv). Causality: A full equivalent is often used to ensure rapid, complete conversion, preventing competitive side reactions of the highly reactive nitroso intermediate.

  • Oxidation: Slowly add H2​O2​ (30% aqueous solution, 10.0 equiv) dropwise at room temperature. Causality: Excess peroxide is required to maintain the active peroxotungstate catalytic cycle and drive the initial oxidation[4].

  • Reaction: Stir the mixture at room temperature for 1.5 to 3 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize unreacted peroxide. Extract with dichloromethane ( 3×10 mL), dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol 2: Ni-Catalyzed Decarboxylative Cross-Electrophile Coupling

When functionalizing 6-bromoindazole, direct cross-coupling is often hindered by the nucleophilic indazole nitrogens. This protocol utilizes THP-protection and a robust Ni/Zn dual system to achieve C(sp2)–C(sp3) coupling[5].

Step-by-Step Methodology:

  • Protection: Pre-protect 6-bromo-1H-indazole with a tetrahydropyranyl (THP) group. Causality: Unprotected indazole nitrogens can coordinate to the Ni catalyst, completely arresting the catalytic cycle.

  • Reaction Setup (Glovebox/Schlenk): To an oven-dried vial, add THP-protected 6-bromoindazole (1.0 equiv, 0.50 mmol), the desired NHP ester (1.1 equiv), Zinc dust (10 equiv), NiCl2​⋅glyme (20 mol%), methoxy amidine ligand L3 (20 mol%), and tetrabutylammonium iodide (TBAI, 1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M) and seal the vial.

  • Activation & Coupling: Stir vigorously at room temperature for 12–24 hours. Causality: TBAI is a critical additive; it acts as a phase-transfer catalyst and an iodide source that continuously cleans and activates the heterogeneous zinc surface, facilitating the single-electron reduction of the NHP ester to an alkyl radical[5].

  • Workup: Dilute the mixture with EtOAc, filter through a pad of Celite to remove zinc particulates, wash with water and brine, dry, and purify. The THP group can subsequently be removed under standard acidic conditions (e.g., TFA/DCM).

Downstream Considerations: Regioselective N-Alkylation

A critical downstream step in the synthesis of bioactive 6-substituted indazoles (such as IDO1 inhibitors) is N-alkylation. Because the indazole core exists as a tautomeric mixture, alkylation typically yields a mixture of N-1 and N-2 isomers.

Controlling Selectivity: The electronic nature of the C-6 substituent heavily dictates the regiochemical outcome.

  • Favoring N-1 Alkylation: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) with an alkyl halide strongly favors the thermodynamically stable N-1 alkylated product for most electron-neutral or electron-donating C-6 substituents[8][9].

  • Favoring N-2 Alkylation: If the C-6 or C-7 position contains a strongly electron-withdrawing group (e.g., −NO2​ , −CO2​Me ), the regioselectivity can invert entirely, favoring N-2 alkylation (often >96% selectivity). Causality: This inversion is driven by the formation of a tight ion pair between the metal cation and the electron-withdrawing group, which sterically blocks the N-1 position and directs the electrophile to N-2[8][9].

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - ResearchGate. Source: researchgate.net.
  • 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - ResearchGate. Source: researchgate.net.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Source: beilstein-journals.org.
  • C–H Functionalization Reactions of Unprotected N-Heterocycles by Gold-Catalyzed Carbene Transfer | ACS Catalysis. Source: acs.org.
  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists | Journal of Medicinal Chemistry. Source: acs.org.
  • Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib - ACS Publications. Source: acs.org.
  • Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines | Organic Letters. Source: acs.org.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Source: researchgate.net.
  • Decarboxylative Cross-Electrophile Coupling of (Hetero)Aromatic Bromides and NHP Esters | The Journal of Organic Chemistry. Source: acs.org.

Sources

Comparative

DFT studies on the reactivity of substituted indazoles

Computational Methodologies for Predicting the Reactivity of Substituted Indazoles: A DFT Comparison Guide Executive Summary Indazoles are privileged pharmacophores ubiquitous in modern drug discovery, featured prominent...

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Author: BenchChem Technical Support Team. Date: March 2026

Computational Methodologies for Predicting the Reactivity of Substituted Indazoles: A DFT Comparison Guide

Executive Summary

Indazoles are privileged pharmacophores ubiquitous in modern drug discovery, featured prominently in blockbuster kinase inhibitors (e.g., pazopanib) and PARP inhibitors (e.g., niraparib)[1],[2]. However, the inherent annular tautomerism of the indazole core (1H vs. 2H forms) and its multi-nucleophilic nature (N1, N2, and C3 positions) present profound regioselectivity challenges during synthesis[1],[3].

Density Functional Theory (DFT) has emerged as the gold standard for predicting these reactivity profiles in silico prior to bench execution. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of modern DFT functionals in modeling indazole reactivity, supported by experimental benchmarks. Furthermore, this guide outlines a self-validating computational protocol designed to ensure high-fidelity predictions for drug development workflows.

Methodology Comparison: Choosing the Right DFT Functional

The accuracy of reactivity predictions is inextricably linked to the choice of the DFT functional and basis set. Historically, B3LYP has been the default; however, it often fails to accurately model the transition states of complex, transition-metal-catalyzed indazole functionalizations due to its inability to account for medium-range dispersion forces[4],[3].

For modern applications, meta-GGA functionals (like M06-2X) and dispersion-corrected range-separated hybrids (like ω B97X-D) offer superior performance. M06-2X is highly recommended for main-group thermochemistry, kinetics, and noncovalent interactions, making it ideal for modeling the steric bulk of ligands in cross-coupling reactions[4],[5].

Table 1: Performance Comparison of DFT Functionals for Indazole Reactivity

Functional ClassFunctionalDispersion CorrectionMAE for Activation Barriers (kcal/mol)Optimal Indazole ApplicationHybrid GGAB3LYPNone (unless D3 added)~3.5 - 4.2Ground-state geometries, basic tautomerization energies, and NMR shielding calculations[6],[7].Hybrid Meta-GGAM06-2XImplicit< 1.5Transition state searches, evaluating non-covalent interactions (NCIs) in N1/N2 alkylation[4],[1].Range-Separated ω B97X-DExplicit (D2/D3)< 1.0Complex catalytic cycles, anionic intermediates, and π π stacking in drug-receptor docking[5].

Core Reactivity Profiling: Causality in Tautomerism and Regioselectivity

Tautomerism (1H vs. 2H)

The indazole ring exhibits annular tautomerism. DFT calculations consistently demonstrate that the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 3.6 to 5.3 kcal/mol in the gas phase[6].

  • The Causality: The 1H form maintains a fully delocalized benzenoid aromatic system. In contrast, the 2H form adopts a higher-energy quinonoid structure, resulting in a loss of aromatic stabilization energy[4],[6]. While highly electron-withdrawing substituents at C3 can narrow this energy gap, the 1H form almost universally dominates in solution[6].

N1 vs. N2 Alkylation

Conventional alkylation of 1H-indazoles typically yields a mixture of N1 and N2 products.

  • The Causality: N1-alkylation is generally the thermodynamic product, driven by the inherent stability of the benzenoid core. Conversely, N2-alkylation is the kinetic product. Recent DFT studies utilizing Natural Bond Orbital (NBO) analysis and Fukui indices reveal that N2-selectivity can be artificially driven by specific non-covalent interactions (NCIs) or chelation effects (e.g., using cesium bases or specific acid cocatalysts like (PhO)2​PO2​H )[5],[1].

C3 Functionalization (Umpolung Strategy)

Direct functionalization at the C3 position is notoriously difficult because N1 and N2 are significantly more nucleophilic.

  • The Causality: To overcome this, recent CuH-catalyzed asymmetric allylation protocols utilize an umpolung (polarity reversal) strategy by employing electrophilic N-(benzoyloxy)indazoles. DFT calculations reveal that this reaction bypasses standard oxidative addition, proceeding instead through an enantioselectivity-determining, six-membered Zimmerman-Traxler-type transition state stabilized by a dative Cu–N2 bond[3].

G Indazole Substituted Indazole (Multi-Nucleophilic Core) T1H 1H-Tautomer (Benzenoid, Thermodynamically Stable) Indazole->T1H Equilibrium (Favored) T2H 2H-Tautomer (Quinonoid, Kinetically Accessible) Indazole->T2H Equilibrium N1_Alk N1-Functionalization (Thermodynamic Product) T1H->N1_Alk Standard Base/Electrophile C3_Allyl C3-Functionalization (Umpolung via Zimmerman-Traxler TS) T1H->C3_Allyl N-Benzoyloxy + CuH Catalyst N2_Alk N2-Functionalization (Kinetic / Chelation Controlled) T2H->N2_Alk Specific Ligands/Acids

Caption: Divergent reactivity pathways of indazole tautomers dictated by thermodynamic stability and catalytic strategies.

Table 2: Predictive Fukui Indices ( f− ) for Electrophilic Attack on Indazoles (Data synthesized from global reactivity parameter studies using B3LYP/6-311+G(d,p)[7],[1])

Indazole Substrate f− at N1 f− at N2 f− at C3Primary Predicted Reactive Site
Unsubstituted 1H-Indazole0.1280.1150.085N1 (with competitive N2)
5-Nitro-1H-Indazole0.0920.1380.061N2 (EWG shifts electron density)
5-Methoxy-1H-Indazole0.1450.0880.090N1 (EDG reinforces thermodynamic preference)

Self-Validating Experimental Protocol: DFT Reactivity Workflow

To ensure scientific integrity, computational experiments must not be black boxes; they must be self-validating. The following protocol outlines a rigorous workflow for predicting indazole reactivity using Gaussian or ORCA software suites[5],[2].

Step 1: Conformational Sampling & Geometry Optimization

  • Action: Optimize the geometries of the indazole substrate, reactants, and catalyst complexes using M06-2X/6-311++G(d,p).

  • Causality: The diffuse functions (++) are mandatory because indazole functionalization often involves deprotonated, anionic intermediates (e.g., indazolide anions). Without diffuse functions, the electron density of the anion will artificially collapse, yielding incorrect geometries[8],[9].

Step 2: Ground-State Self-Validation (Frequency Calculation)

  • Action: Run an analytical frequency calculation (Freq) on the optimized geometry.

  • Validation Check: The output must yield exactly zero imaginary frequencies . If an imaginary frequency is present, the structure is a saddle point, not a true local minimum. You must perturb the geometry along the imaginary mode and re-optimize.

Step 3: Electronic Property Mapping

  • Action: Generate the Molecular Electrostatic Potential (MEP) map and calculate Fukui functions via single-point energy calculations of the N , N+1 , and N−1 electron systems[7],[2].

  • Causality: The MEP visually identifies the most electron-rich regions (red zones) for electrophilic attack, while Fukui indices mathematically quantify the frontier orbital contributions, allowing you to predict N1 vs. N2 preference before running expensive transition state searches[1],[2].

Step 4: Transition State (TS) Search

  • Action: Construct a guess for the transition state (e.g., the Zimmerman-Traxler six-membered ring for C3-allylation) and optimize using the Berny algorithm (OPT=TS).

  • Validation Check: A valid TS must possess exactly one imaginary frequency , corresponding to the bond-breaking/bond-forming vibrational mode of the reaction coordinate[3].

Step 5: Intrinsic Reaction Coordinate (IRC) Validation

  • Action: Perform an IRC calculation starting from the isolated TS geometry.

  • Causality & Validation: This is the ultimate self-validation step. The IRC mathematically traces the reaction path downhill in both directions. It proves unequivocally that the isolated TS connects the specific indazole reactant complex to the desired N1, N2, or C3 substituted product, ruling out artifactual saddle points.

G GeomOpt 1. Geometry Optimization (M06-2X/6-311++G**) FreqCalc 2. Frequency Check (Must = 0 Imaginary) GeomOpt->FreqCalc PropCalc 3. Electronic Properties (MEP & Fukui Indices) FreqCalc->PropCalc TSSearch 4. TS Search (Must = 1 Imaginary Freq) PropCalc->TSSearch Identify Sites IRCVal 5. IRC Validation (Connects Reactant to Product) TSSearch->IRCVal Verify Pathway

Caption: Self-validating computational workflow for modeling indazole reaction mechanisms.

References

  • Tautomerism of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide – A new selective, highly potent and reversible MAO-B inhibitor Source: ResearchGate URL:[Link]

  • Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction Source: Academic Journal of Chemistry URL:[Link]

  • Theoretical estimation of the annular tautomerism of indazoles Source: ResearchGate URL:[Link]

  • Origin of Ligand and Acid Effects on the Pd-Catalyzed Regiodivergent Coupling Reaction of Indazoles and Isoprene: A DFT Study Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT Source: DergiPark URL:[Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 6-iodo-1H-indazole-1-carboxylate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environ...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of tert-Butyl 6-iodo-1H-indazole-1-carboxylate, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles and regulatory compliance, designed to build a culture of safety and trust within your laboratory.

Core Principles of Chemical Waste Management

The disposal of any chemical, including tert-Butyl 6-iodo-1H-indazole-1-carboxylate, is not merely a final step but an integral part of the experimental workflow. The foundation of safe disposal rests on a thorough understanding of the compound's properties and the associated risks. As a halogenated organic compound, this substance requires specific handling to mitigate potential environmental and health impacts.

Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[1][2] It is imperative that all laboratory personnel are trained on these regulations and that your institution has a designated Chemical Safety Office to oversee compliance.[1][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling tert-Butyl 6-iodo-1H-indazole-1-carboxylate for disposal, a comprehensive risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may not always be available, data from structurally similar molecules indicate that it should be handled with care.

Known Hazards (Based on Analogous Compounds):

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Combustible as a solid, with the potential to release hazardous combustion gases like nitrogen oxides and hydrogen iodide in a fire.[4]

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl-rubber gloves, inspected before use.[5]Provides a chemical-resistant barrier to prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Body Protection A flame-retardant lab coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be required if dust is generated.[6]Minimizes the inhalation of airborne particles.

Step-by-Step Disposal Protocol

The proper disposal of tert-Butyl 6-iodo-1H-indazole-1-carboxylate is centered around the principle of waste segregation. Halogenated organic compounds must not be mixed with non-halogenated waste streams.[7][8][9]

Step 1: Waste Collection and Segregation

  • Primary Waste Stream: Collect all solid waste of tert-Butyl 6-iodo-1H-indazole-1-carboxylate in a designated, compatible, and clearly labeled hazardous waste container.[2][3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, should also be placed in this container.

  • Solvent Waste: If the compound is dissolved in a solvent for a reaction, the resulting solution should be collected in a designated "Halogenated Organic Liquid Waste" container.[8][9] Do not mix with non-halogenated solvents.[3][7]

Step 2: Container Management

  • Compatibility: Use containers made of materials compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "tert-Butyl 6-iodo-1H-indazole-1-carboxylate".[3][7] All constituents of a liquid waste mixture must be listed with their approximate concentrations.[3]

  • Closure: Keep the waste container tightly sealed at all times, except when adding waste.[1][7] This prevents the release of vapors and potential spills.

Step 3: Storage

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[2] This area should be under the control of laboratory personnel.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup, providing an accurate description of the container's contents.[2]

  • Treatment Method: The most common disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[8]

Emergency Procedures

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and EHS office.

  • Contain: For small spills, wear appropriate PPE and cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 6-iodo-1H-indazole-1-carboxylate.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Storage & Management cluster_disposal Final Disposal start tert-Butyl 6-iodo-1H-indazole-1-carboxylate Waste solid_waste Solid Residue & Contaminated Materials start->solid_waste Solid form liquid_waste Solution in Solvent start->liquid_waste Dissolved halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid labeling Label Container with 'Hazardous Waste' & Contents halogenated_solid->labeling halogenated_liquid->labeling storage Store in Secondary Containment in Satellite Area labeling->storage ehs_pickup Arrange Pickup by EHS/Licensed Contractor storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal workflow for tert-Butyl 6-iodo-1H-indazole-1-carboxylate.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Unknown. (n.d.). Chemical Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Unknown. (2020, October). Laboratory Waste Management Guidelines.
  • University of Waterloo. (n.d.). Waste Segregation Flowchart.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Wei Shi Reagents. (n.d.). Material Safety Data Sheet.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • ChemPoint. (2023, November 6). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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